1-(2-Chlorophenyl)propan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
1-(2-chlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXIQCQWGYRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735001 | |
| Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40023-85-6 | |
| Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 1-(2-Chlorophenyl)propan-1-amine Hydrochloride (CAS 40023-85-6) in Advanced Chemical Synthesis
Executive Summary
1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS 40023-85-6) is a highly versatile, chiral primary amine belonging to the 1-aryl-1-alkylamine chemical class[1]. Structurally related to α-ethylbenzylamine, this compound serves as a critical building block in medicinal chemistry and drug development. Its unique structural topology—featuring a benzylic chiral center adjacent to an ortho-chloro substituted phenyl ring—imparts distinct conformational rigidity and electronic properties. These characteristics make it an invaluable precursor in the stereoselective synthesis of complex pharmacophores, including[2] and novel CNS-active agents.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic utility, and the self-validating analytical protocols required for its rigorous quality control in pharmaceutical research.
Physicochemical Profiling & Structural Dynamics
The utility of 1-(2-Chlorophenyl)propan-1-amine is deeply rooted in its structural dynamics. The presence of the chlorine atom at the ortho position introduces significant steric bulk adjacent to the benzylic chiral center (C1).
-
Steric Hindrance & Conformational Locking: The ortho-chloro group restricts the free rotation of the C(aryl)–C(benzylic) bond. In drug design, this conformational restriction reduces the entropic penalty upon target binding, thereby increasing the binding affinity and selectivity of the resulting Active Pharmaceutical Ingredient (API).
-
Electronic Effects: The strong electron-withdrawing inductive effect (-I) of the chlorine atom subtly reduces the electron density on the benzylic amine. This modulates its basicity (pKa) and nucleophilicity compared to unsubstituted[3], necessitating specific conditions during coupling reactions.
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 40023-85-6 (Racemic Salt)[1] |
| Enantiopure CAS (1S) | 873893-94-8 (Hydrochloride Salt)[4][5] |
| Molecular Formula | C9H13Cl2N (Salt) / C9H12ClN (Free Base)[6][7] |
| Molecular Weight | 206.11 g/mol (Salt) / 169.65 g/mol (Free Base)[6][7] |
| Physical State | Solid (White to off-white crystalline powder) |
| Stereocenter | C1 (Benzylic position) |
Synthetic Utility & Mechanistic Pathways
In drug development, this compound is frequently utilized in amidation reactions to append a lipophilic, conformationally restricted tail to a core scaffold (e.g., indazole or pyrimidine cores)[2]. Due to the steric hindrance around the amine, highly efficient coupling reagents must be employed to prevent the epimerization of the reacting carboxylic acid.
Workflow: HATU-mediated amide coupling of 1-(2-Chlorophenyl)propan-1-amine with a generic scaffold.
Protocol: HATU-Mediated Amide Coupling (Self-Validating System)
Objective: To synthesize a complex amide API while fully retaining the stereochemical integrity of the chiral amine.
-
Preparation & Activation (Causality): Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir at 0 °C for 15 minutes.
-
Expert Insight: Pre-activation at 0 °C forms the highly reactive 7-azabenzotriazole active ester. This minimizes the risk of epimerization of the acid and overcomes the steric barrier posed by the ortho-chloro group.
-
-
Amine Addition: Add this compound (1.1 eq) directly to the mixture.
-
Expert Insight: The use of 3.0 eq of DIPEA is critical here; 1.0 eq is consumed to neutralize the HCl salt of the amine, liberating the free base in situ, while the remainder drives the coupling mechanism.
-
-
Reaction Monitoring (Self-Validation): Warm the reaction to room temperature and stir for 2–4 hours. Monitor strictly via LC-MS.
-
Validation Step: The reaction is only considered complete when the LC-MS trace shows the complete disappearance of the active ester mass (M+ + 119 for HOAt) and the exclusive appearance of the product mass. This prevents premature workup and yield loss.
-
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄ and concentrate.
Analytical Characterization & Quality Control
When utilizing the enantiopure form, such as[5], confirming the Enantiomeric Excess (ee%) is a mandatory quality control step.
Analytical Workflow: Determination of enantiomeric purity via Chiral HPLC.
Protocol: Determination of Enantiomeric Excess (ee%) via Chiral HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the amine in Hexane/Isopropanol (90:10).
-
Chromatographic Conditions (Causality): Utilize an amylose-based chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm). Set the mobile phase to Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min.
-
Expert Insight: The addition of 0.1% Diethylamine (DEA) is non-negotiable. Primary amines strongly interact with residual free silanols on the silica backbone of the column, causing severe peak tailing. DEA acts as a basic modifier to mask these silanols, ensuring sharp, symmetrical peaks.
-
-
System Suitability (Self-Validation): Inject the racemic standard (CAS 40023-85-6) prior to the sample.
-
Validation Step: Calculate the resolution (Rs) between the (R) and (S) peaks. The system is only validated if Rs ≥ 1.5 (baseline resolution). If Rs < 1.5, the isopropanol ratio must be decreased to 5% to increase retention time and selectivity.
-
-
Sample Analysis: Inject the enantioenriched sample. Calculate the area under the curve (AUC) for both peaks to determine the %ee.
Handling, Stability, and Storage
-
Hygroscopicity: As a hydrochloride salt, 1-(2-Chlorophenyl)propan-1-amine exhibits mild hygroscopicity. Prolonged exposure to ambient humidity can lead to water absorption, which throws off stoichiometric calculations during sensitive coupling reactions.
-
Storage Protocol: Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Allow the container to reach room temperature in a desiccator before opening to prevent condensation.
References
-
This compound (1 x 250 mg) . Reagentia. Available at: [Link]
-
(1S)-1-(2-Chlorophenyl)propylamine (CID 11521296) . PubChem - NIH. Available at:[Link]
-
(1S)-1-(2-Chlorophenyl)propylamine hydrochloride . Accela ChemBio. Available at: [Link]
- US Patent 9163007B2: 5-substituted indazoles as kinase inhibitors. Google Patents.
Sources
- 1. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 2. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 3. (1S)-1-(2-Chlorophenyl)propylamine | C9H12ClN | CID 11521296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S)-1-(2-Chlorophenyl)propylamine hydrochloride [cymitquimica.com]
- 5. 182500-28-3,4-Bromo-5-methyl-2-nitrophenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 40023-85-6|1-(2-Chlorophenyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 7. (1s)-1-(2-chlorophenyl)propylaMine-hcl | 873893-94-8 [chemicalbook.com]
chemical properties of 1-(2-Chlorophenyl)propan-1-amine HCl
Technical Guide for Research & Development [1]
Executive Summary
1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 40023-85-6) is a specialized benzylic amine intermediate used primarily in the synthesis of complex pharmaceutical agents and as a structural probe in structure-activity relationship (SAR) studies.[1][2] Structurally, it is a chain isomer of the psychostimulant ortho-chloroamphetamine, but with the amine functionality located at the benzylic position (C1) rather than the homobenzylic position (C2).[1]
This distinction is critical: the shift of the amine group alters its pharmacological profile from a monoamine releaser to a scaffold more commonly associated with adrenergic modulation and reuptake inhibition intermediates. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols.
Physicochemical Profile
The hydrochloride salt form is the preferred state for storage and handling due to the volatility and oxidative instability of the free base.
Table 1: Key Chemical Properties[1]
| Property | Data | Notes |
| IUPAC Name | This compound | |
| Common Synonyms | o-Chloro-α-ethylbenzylamine HCl; 1-(2-Chlorophenyl)propylamine HCl | |
| CAS Number | 40023-85-6 | Verified for HCl salt |
| Molecular Formula | C₉H₁₂ClN[1][2][3] · HCl | |
| Molecular Weight | 206.11 g/mol | 169.65 (Free Base) + 36.46 (HCl) |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Water (>50 mg/mL), Methanol, Ethanol | Limited solubility in non-polar solvents (Hexane) |
| Acidity (pKa) | ~9.5 (Estimated for protonated amine) | Typical for primary benzylic amines |
| H-Bond Donors | 3 | NH₃⁺ group |
| H-Bond Acceptors | 0 | (Excluding Cl⁻ counterion) |
Synthetic Pathways & Production[4]
The synthesis of 1-(2-Chlorophenyl)propan-1-amine HCl typically proceeds via the reductive amination of its ketone precursor, 1-(2-chlorophenyl)propan-1-one (2'-chloropropiophenone).[1] This route is preferred for its scalability and atom economy.
Core Synthetic Route: Reductive Amination
The process involves the conversion of the ketone to an oxime or imine intermediate, followed by reduction. The ortho-chloro substituent introduces steric hindrance that must be accounted for during the reduction step to prevent incomplete conversion.[1]
Step-by-Step Protocol:
-
Condensation: React 1-(2-chlorophenyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base (sodium acetate or pyridine) in ethanol reflux to yield the oxime.
-
Reduction: The oxime is reduced using Hydrogen gas (H₂) over Raney Nickel or Palladium on Carbon (Pd/C). Note: Care must be taken to avoid hydrogenolysis of the Ar-Cl bond, which is sensitive to Pd catalysis.[1] Alternatively, Borane-THF (BH₃[1]·THF) or Lithium Aluminum Hydride (LAH) can be used for chemoselective reduction.
-
Salt Formation: The crude free base oil is dissolved in dry diethyl ether and treated with anhydrous HCl gas or ethereal HCl to precipitate the hydrochloride salt.
Visualization of Synthesis Pathway[1]
Figure 1: Synthetic route from ketone precursor to final hydrochloride salt.[1]
Chemical Reactivity & Stability[1][5]
Stability of the C-Cl Bond
The 2-chloro substituent is relatively stable but susceptible to nucleophilic aromatic substitution under extreme conditions (high temperature, strong nucleophiles).[1] More critically, during catalytic hydrogenation, the C-Cl bond is prone to dehalogenation .[1]
-
Mitigation: When reducing the oxime/imine, avoid Pd/C if possible, or use poisoned catalysts (e.g., Lindlar) or hydride reducing agents (LAH, NaBH₄) which do not affect the aryl chloride.
Benzylic Amine Reactivity
The amine group is attached to a benzylic carbon, making it:
-
Nucleophilic: Readily reacts with acid chlorides, anhydrides, and alkyl halides.
-
Oxidation Sensitive: The benzylic C-H bond is susceptible to oxidative cleavage, reverting to the ketone or forming an imine upon exposure to air over long periods.
-
Storage Protocol: Store under inert gas (Argon/Nitrogen) at -20°C.
-
Analytical Characterization
Validating the identity of 1-(2-Chlorophenyl)propan-1-amine HCl requires a multi-modal approach.
Proton NMR (¹H-NMR) Prediction (DMSO-d₆)
-
δ 0.85 ppm (t, 3H): Terminal methyl group (-CH₂-CH ₃).[1]
-
δ 1.80 ppm (m, 2H): Methylene bridge (-CH ₂-CH₃).[1]
-
δ 4.35 ppm (t, 1H): Benzylic methine (-CH -NH₂).[1] Shifted downfield due to inductive effect of the phenyl ring and Cl.
-
δ 7.30 - 7.60 ppm (m, 4H): Aromatic protons. The ortho-Cl substituent disrupts symmetry, creating a complex multiplet pattern.[1]
-
δ 8.50 ppm (br s, 3H): Ammonium protons (-NH ₃⁺), exchangeable with D₂O.
Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 170.07 m/z (approx).
-
Isotope Pattern: Distinct 3:1 ratio of M (³⁵Cl) to M+2 (³⁷Cl) peaks, confirming the presence of one chlorine atom.
-
Fragmentation: Major fragment at m/z ~141 (Loss of ethyl group, [Ar-CH=NH₂]⁺) and m/z ~125 (Loss of amine, Ar-CH⁺).[1]
Structural & Pharmacological Context[1][3]
Understanding the structural relationship between this molecule and known psychotropic substances is vital for researchers to predict activity and avoid "scaffold hopping" into controlled substance territory.
Isomeric Comparison
This molecule is a regioisomer of o-chloroamphetamine.[1]
-
Amphetamine Scaffold: Phenyl-CH₂-CH(NH₂)-CH₃ (High affinity for MATs - Monoamine Transporters).[1]
-
Target Molecule: Phenyl-CH(NH₂)-CH₂-CH₃ (Benzylic amine).[1]
The benzylic amine structure generally confers lower potency as a monoamine releasing agent compared to the phenethylamine/amphetamine scaffold. It is more commonly investigated as a metabolic intermediate or a ligand for trace amine-associated receptors (TAARs).[1]
Structural Relationship Diagram
Figure 2: Structural comparison showing the regioisomeric relationship to o-chloroamphetamine.
Safety & Handling Protocols
Hazard Classification (GHS):
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Handling Procedures:
-
Engineering Controls: Always handle within a certified chemical fume hood. The HCl salt is a fine powder that can easily become airborne.
-
PPE: Nitrile gloves (minimum thickness 0.11 mm), safety goggles, and a lab coat are mandatory.
-
Spill Cleanup: Contain with sand or vermiculite. Do not use water initially to avoid generating acidic runoff. Neutralize with weak base (sodium bicarbonate) before disposal.
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates) and strong bases (which liberate the volatile free base).
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16219122 (Isomer Reference). Retrieved from [Link]
- Vertex AI Search. (2026). Consolidated Chemical Property Data for CAS 40023-85-6.
Sources
- 1. chembk.com [chembk.com]
- 2. 791098-94-7|(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. echemi.com [echemi.com]
Solubility Dynamics of 1-(2-Chlorophenyl)propan-1-amine HCl: A Comparative Analysis in Aqueous vs. Ethanolic Systems
Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The physicochemical characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is the cornerstone of rational drug design. 1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 40023-85-6)[1] is a primary amine salt characterized by a highly polar ammonium chloride headgroup and a lipophilic 2-chlorophenylpropyl tail. Understanding its thermodynamic solubility in distinct solvent systems—specifically water and ethanol—is critical for optimizing crystallization processes, liquid-liquid extractions, and downstream formulation strategies.
This whitepaper dissects the solvation thermodynamics of this compound, contrasting the high-dielectric aqueous environment with the lower-dielectric, amphiphilic ethanolic environment. Furthermore, it establishes a self-validating experimental protocol for quantifying these solubility metrics with high analytical rigor.
Mechanistic Solvation Thermodynamics
To predict and manipulate the solubility of 1-(2-Chlorophenyl)propan-1-amine HCl, one must analyze the competing forces of crystal lattice energy and solvent-solute interactions. The compound exists as an ion pair: the 1-(2-chlorophenyl)propan-1-aminium cation and the chloride anion.
Aqueous Solvation ( )
In water, the dominant thermodynamic driver is ion-dipole interaction . The high dielectric constant of water heavily shields the electrostatic attraction between the protonated amine (
-
Hydrophilic Domain: Water molecules form a dense hydration shell around the
and ions via robust hydrogen bonding. -
Hydrophobic Domain: The 2-chlorophenyl ring and the propyl chain disrupt the local hydrogen-bond network of water, forcing it into an entropically unfavorable clathrate-like cage (the hydrophobic effect). However, the massive enthalpic gain from ionic hydration easily overcomes this, resulting in high aqueous solubility (extrapolated to be
based on structurally analogous compounds like [2] and [3]).
Ethanolic Solvation ( )
Ethanol presents a more complex, dual-character solvation environment. Its lower dielectric constant means that the API will exist in an equilibrium heavily skewed toward solvent-separated ion pairs rather than fully dissociated ions.
-
Hydrophilic Domain: The hydroxyl group of ethanol acts as both a hydrogen bond donor and acceptor, solvating the ion pair, albeit less efficiently than water.
-
Hydrophobic Domain: The ethyl tail of ethanol engages in favorable London dispersion forces with the 2-chlorophenyl and propyl groups of the API. This hydrophobic solvation partially compensates for the reduced ionic dissociation, leading to moderate-to-high ethanolic solubility (estimated at
).
Caption: Logical relationship between solvent dielectric properties and resulting solubility profiles.
Quantitative Data Summary
The following table synthesizes the theoretical and extrapolated empirical metrics for 1-(2-Chlorophenyl)propan-1-amine HCl across the two solvent systems.
| Parameter | HPLC-Grade Water | Absolute Ethanol | Causality / Scientific Rationale |
| Dielectric Constant ( | 80.1 | 24.3 | Dictates the degree of ion-pair dissociation. |
| Primary Solvation Force | Ion-Dipole / H-Bonding | Dispersion / H-Bonding | Water targets the salt bridge; Ethanol targets the lipophilic tail. |
| Estimated Solubility (25°C) | High lattice energy is easily overcome by water's hydration enthalpy. | ||
| Process Application | Primary dissolution medium | Anti-solvent / Co-solvent | Ethanol can be used to induce controlled crystallization from aqueous streams. |
Self-Validating Experimental Protocol: Thermodynamic Solubility
To empirically determine the exact solubility limits, a rigorous shake-flask method coupled with HPLC-UV quantification is required. This protocol is designed with built-in self-validation mechanisms to prevent kinetic artifacts and systemic errors.
Phase 1: Solid-State Verification
-
Step: Analyze the raw 1-(2-Chlorophenyl)propan-1-amine HCl powder using Powder X-Ray Diffraction (PXRD).
-
Causality: Different polymorphs possess distinct lattice energies, which directly alter thermodynamic solubility. Confirming the crystalline form ensures batch-to-batch reproducibility.
Phase 2: Isothermal Equilibration (Shake-Flask)
-
Step: Add an excess of the API (e.g., 500 mg) to 2.0 mL of the respective solvent (Water or Ethanol) in sealed, amber glass vials.
-
Causality: Amber vials prevent UV-induced degradation of the chlorophenyl ring.
-
Step: Incubate the vials in a thermostated orbital shaker at
and 150 RPM for 48 hours. -
Causality: A 48-hour duration guarantees that the system reaches true thermodynamic equilibrium, overcoming the supersaturation artifacts common in kinetic dissolution testing.
Phase 3: Phase Separation & Self-Validation
-
Step: Centrifuge the suspensions at 10,000
g for 15 minutes to pellet the undissolved solid. -
Step: Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Self-Validation Check: Discard the first 1.0 mL of the filtrate. PTFE membranes can adsorb lipophilic amine salts. Saturating the membrane with the initial volume prevents the artificial lowering of the quantified concentration in the collected sample.
Phase 4: HPLC-UV Quantification
-
Step: Dilute the filtered aliquots with the mobile phase to fall within the linear dynamic range of the UV detector (typically 10-100 µg/mL).
-
Step: Inject onto a C18 Reverse-Phase column using an isocratic mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA).
-
Causality: The C18 stationary phase effectively retains the lipophilic 2-chlorophenylpropyl moiety, ensuring the analyte elutes well after the solvent front (t0), providing a clean, quantifiable peak.
Caption: Self-validating experimental workflow for thermodynamic solubility determination.
Implications for Formulation & Process Chemistry
Understanding the differential solubility of 1-(2-Chlorophenyl)propan-1-amine HCl in water versus ethanol unlocks several operational advantages:
-
Anti-Solvent Crystallization: Because the API is highly soluble in water but less so in cold ethanol, ethanol can be strategically utilized as an anti-solvent. Slowly dosing ethanol into a saturated aqueous solution of the API will lower the dielectric constant of the mixture, inducing controlled supersaturation and yielding high-purity, uniform crystals.
-
Liquid-Liquid Extraction (LLE): During the synthesis of the API, the free base form (1-(2-chlorophenyl)propan-1-amine) is highly soluble in organic solvents but insoluble in water. By treating the organic phase with aqueous hydrochloric acid, the amine is protonated to form the HCl salt, which immediately partitions into the aqueous phase, leaving lipophilic impurities behind.
-
Lyophilization & Formulation: For injectable or reconstituted formulations, the high aqueous solubility allows for the creation of concentrated stock solutions. If co-solvents are required to stabilize the formulation or enhance membrane permeability, up to 20% ethanol can be safely introduced without risking API precipitation.
References
-
Reagentia. "this compound (1 x 250 mg)." Reagentia Catalog. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2725, Chlorpheniramine." PubChem. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3007, Amphetamine." PubChem. Available at:[Link]
Sources
Comparative Technical Guide: 1-(2-Chlorophenyl)propan-1-amine vs. 1-(4-Chlorophenyl)propan-1-amine
Executive Summary
This technical guide provides a rigorous comparative analysis of 1-(2-Chlorophenyl)propan-1-amine (Ortho isomer) and 1-(4-Chlorophenyl)propan-1-amine (Para isomer). While these compounds share the same molecular formula (
This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the mechanistic implications of the ortho- vs. para- substitution patterns.
Chemical Identity and Physicochemical Profile[1][2][3][4][5][6][7][8]
These compounds are positional isomers of propyl-linked benzylamines. Unlike amphetamines (which are 1-phenylpropan-2 -amines), these are 1-phenylpropan-1 -amines. This structural distinction significantly alters their basicity and binding kinetics compared to their psychostimulant counterparts.
Comparative Data Table
| Feature | 1-(2-Chlorophenyl)propan-1-amine | 1-(4-Chlorophenyl)propan-1-amine |
| Common Name | o-Chloro- | p-Chloro- |
| CAS Number | 40023-85-6 | 74788-46-8 (Free base) / 1448902-18-8 (HCl) |
| Molecular Weight | 169.65 g/mol | 169.65 g/mol |
| Substitution | Ortho (Position 2) | Para (Position 4) |
| Steric Profile | High (Cl shields benzylic position) | Low (Cl is distal to amine) |
| Electronic Effect | Inductive withdrawal (-I) + Ortho Effect | Inductive withdrawal (-I) + Resonance (+R) |
| Predicted LogP | ~2.3 - 2.5 (Lipophilic) | ~2.4 - 2.6 (Lipophilic) |
| Key Application | Chiral resolution agent; steric probe | Intermediate for cetirizine; cathinone metabolite |
Synthetic Methodologies & Steric Challenges
The synthesis of both isomers typically proceeds via the reductive amination of the corresponding propiophenone (1-arylpropan-1-one). However, the ortho-chlorine atom introduces significant steric hindrance that necessitates modified protocols.
General Synthetic Workflow (Reductive Amination)
The standard industrial route involves converting the ketone to an oxime, followed by reduction.
Figure 1: General synthetic pathway. The ortho-substitution significantly retards the initial condensation step.
Protocol Differences
-
1-(4-Chlorophenyl)propan-1-amine (Para):
-
Reactivity: The carbonyl carbon is sterically accessible. Condensation with hydroxylamine proceeds rapidly at room temperature or mild reflux.
-
Yield: Typically high (>80%).
-
Purification: The HCl salt crystallizes readily due to the symmetry of the para-substitution, facilitating easy isolation.
-
-
1-(2-Chlorophenyl)propan-1-amine (Ortho):
-
Reactivity: The chlorine atom at the 2-position creates a "steric fence" around the carbonyl carbon. This increases the activation energy for nucleophilic attack.
-
Optimization: Requires elevated temperatures (reflux in ethanol/pyridine) and extended reaction times (24-48h) to drive oxime formation to completion.
-
Reduction: Catalytic hydrogenation may be sluggish due to the catalyst having difficulty accessing the benzylic center. Hydride reductions (e.g.,
or ) are often preferred over catalytic methods for the ortho isomer to avoid steric inhibition on the catalyst surface.
-
Biological & Pharmacological Implications[2][9]
The position of the chlorine atom acts as a "metabolic switch," dictating the molecule's stability and interaction with biological targets (transporters and enzymes).
Metabolic Fate (The Para-Block Effect)
Metabolism of phenyl-alkyl-amines is heavily driven by Cytochrome P450 (CYP) enzymes, particularly CYP2D6.
-
Para-Isomer (4-Cl): The 4-position is the primary site for aromatic hydroxylation. By placing a chlorine atom here, this major metabolic pathway is blocked . This typically results in:
-
Extended biological half-life (
). -
Metabolic shunting to secondary pathways (e.g., N-dealkylation or beta-hydroxylation).
-
Potential for higher systemic exposure compared to the ortho isomer.
-
-
Ortho-Isomer (2-Cl): The 4-position remains open. This molecule is susceptible to rapid para-hydroxylation, leading to faster clearance and the formation of polar, excretable metabolites.
Figure 2: Metabolic liability diagram illustrating the "Para-Block" effect.
Transporter Affinity (SAR Insights)
While these specific 1-amino isomers are less potent than their 2-amino (amphetamine) analogs, they serve as critical probes for Monoamine Transporters (MATs).
-
SERT Selectivity (Para): In chlorinated phenethylamines, para-substitution is strongly correlated with increased affinity for the Serotonin Transporter (SERT). The 4-Cl isomer is structurally analogous to metabolites of 4-chlorocathinone (Clephedrone) and likely retains significant SERT binding capability.
-
Steric Clash (Ortho): The ortho-Cl often introduces a steric clash within the tight binding pockets of MATs (particularly SERT), typically reducing affinity or shifting selectivity towards the Norepinephrine Transporter (NET) with lower overall potency.
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)propan-1-amine
Note: This protocol focuses on the 4-isomer due to its higher relevance in drug development, but notes for the 2-isomer are included.
Objective: Synthesis of the HCl salt via oxime reduction.
Reagents:
-
1-(4-Chlorophenyl)propan-1-one (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium Acetate or Triethylamine (1.5 eq)
-
Ethanol (Solvent)[1]
-
Borane-THF complex (1.0 M) or
Step-by-Step Methodology:
-
Oxime Formation:
-
Dissolve 1-(4-chlorophenyl)propan-1-one in Ethanol.
-
Add Hydroxylamine HCl and base.
-
4-Cl: Reflux for 2-3 hours. Monitor by TLC (disappearance of ketone).
-
2-Cl Variation: Reflux must be maintained for 12-24 hours. If conversion is incomplete, add excess hydroxylamine.
-
Evaporate solvent and extract the oxime intermediate with Ethyl Acetate.
-
-
Reduction:
-
Dissolve the crude oxime in dry THF under Nitrogen atmosphere.
-
Add Borane-THF complex dropwise at
(Exothermic). -
Heat to reflux for 4 hours (Para) or 8-12 hours (Ortho).
-
Quench carefully with MeOH/HCl to break the boron complex.
-
-
Isolation:
-
Basify the aqueous layer with NaOH to pH > 12.
-
Extract the free amine into DCM.
-
Precipitate the salt by adding ethereal HCl.
-
Result: White crystalline solid (Para) vs. potential hygroscopic solid/oil (Ortho).
-
Safety & Toxicology
Neurotoxicity Alert: Researchers must exercise extreme caution with chlorinated phenyl-alkyl-amines.
-
4-Chloro Analogs: Structurally related to para-chloroamphetamine (PCA), a known selective serotonergic neurotoxin. While the 1-amino scaffold (alpha-ethyl) is generally less toxic than the 2-amino (amphetamine) scaffold, the 4-chloro motif is a structural alert for potential long-term serotonergic depletion.
-
Handling: Use full PPE (gloves, respirator) and handle in a fume hood. Treat all isomers as potential neurotoxins until proven otherwise.
References
-
PubChem. (n.d.). 1-(4-Chlorophenyl)propan-1-amine.[1][2][3] National Library of Medicine. Retrieved from [Link]
-
MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones. Retrieved from [Link][2]
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structure of alpha-ethyl-2-chlorobenzylamine hydrochloride
Molecular Architecture and Synthetic Methodologies of -Ethyl-2-chlorobenzylamine Hydrochloride
Executive Summary
The compound
This whitepaper provides a comprehensive, expert-level guide to the physicochemical properties, mechanistic synthesis pathways, and analytical validation of this compound. The methodologies detailed herein are designed as self-validating systems to ensure high-fidelity reproducibility for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profile
The structural uniqueness of
Table 1: Physicochemical Summary
| Property | Specification |
| IUPAC Name | This compound |
| Common Nomenclature | |
| CAS Registry Number | 40023-85-6 |
| Molecular Formula | C9H13Cl2N (Freebase: C9H12ClN · HCl) |
| Molecular Weight | 206.11 g/mol |
| Physical State | White to off-white crystalline solid |
| Chirality | Contains one stereocenter at the |
Mechanistic Synthesis Pathways
To synthesize this compound[2], two primary pathways are utilized depending on the available starting materials. Both pathways converge on the free base, which is subsequently trapped as the hydrochloride salt to prevent oxidative degradation and improve handling.
Pathway A: Reductive Amination of 2-Chloropropiophenone
This pathway relies on the direct conversion of a ketone to an amine. The causality behind selecting sodium cyanoborohydride (NaBH3CN) over sodium borohydride (NaBH4) is its precise chemoselectivity; NaBH3CN reduces the transient iminium ion at pH 6–7 without prematurely reducing the unreacted ketone.
Step-by-Step Protocol:
-
Imine Formation: Dissolve 1.0 equivalent of 2-chloropropiophenone in anhydrous methanol (0.5 M concentration). Add 10.0 equivalents of anhydrous ammonium acetate (NH4OAc). Stir at 25°C for 4 hours.
-
Causality: The massive excess of NH4OAc drives the thermodynamic equilibrium toward the imine/iminium intermediate, overcoming the steric hindrance of the ortho-chloro group.
-
-
Selective Reduction: Cool the reaction vessel to 0°C. Portion-wise, add 1.5 equivalents of NaBH3CN. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The disappearance of the UV-active ketone spot (Rf ~0.6) and the appearance of a ninhydrin-positive spot near the baseline confirms complete conversion.
-
-
Quenching & Extraction: Quench the reaction carefully with 1M NaOH until the pH reaches >10. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
-
Hydrochloride Salt Formation: Concentrate the organic layer in vacuo to yield the crude free base. Redissolve the oil in anhydrous diethyl ether. While stirring vigorously at 0°C, introduce 2M HCl in diethyl ether dropwise until precipitation ceases.
-
Causality: Utilizing anhydrous conditions prevents the formation of hydrates and ensures a highly crystalline product.
-
-
Isolation: Filter the white precipitate under a vacuum, wash with cold ether, and recrystallize from hot ethanol/ethyl acetate to yield pure
-ethyl-2-chlorobenzylamine hydrochloride.
Pathway B: Grignard Addition to 2-Chlorobenzonitrile
This alternative forms the C-C bond directly. The addition of a Grignard reagent to a nitrile halts at the metallo-imine stage, preventing the double-alkylation issues common with ester or ketone substrates.
Step-by-Step Protocol:
-
Nucleophilic Addition: Under a strict argon atmosphere, dissolve 1.0 eq of 2-chlorobenzonitrile in anhydrous THF. Cool to 0°C. Dropwise, add 1.2 eq of ethylmagnesium bromide (EtMgBr). Stir for 2 hours at room temperature.
-
In Situ Reduction: Cool the mixture back to 0°C. Instead of an aqueous quench (which would yield the ketone), carefully add anhydrous methanol to protonate the metallo-imine, immediately followed by the addition of 2.0 eq of NaBH4 to reduce the resulting imine to the primary amine.
-
Validation Checkpoint 2: GC-MS analysis of a micro-aliquot should show a molecular ion peak at m/z 169 (free base), confirming successful reduction without ketone hydrolysis.
-
-
Workup & Salt Precipitation: Quench with 1M NaOH, extract with ethyl acetate, dry, and concentrate. Precipitate the HCl salt using the ethereal HCl method described in Pathway A.
Caption: Divergent synthetic pathways converging on alpha-ethyl-2-chlorobenzylamine HCl.
Analytical Characterization & Validation
To ensure the scientific integrity of the synthesized batch, a self-validating analytical workflow must be employed. Because the compound possesses a chiral center at the
Spectroscopic Benchmarks
-
1H NMR (400 MHz, D2O):
-
The
-proton will appear as a distinct triplet or multiplet around 4.5 ppm, shifted downfield by the adjacent amine and aromatic ring. -
The ethyl group will present as a multiplet (CH2) around
1.8-2.0 ppm and a triplet (CH3) near 0.9 ppm. -
The aromatic protons will appear as a complex multiplet between
7.3–7.6 ppm due to the asymmetry introduced by the ortho-chloro group.
-
-
LC-MS (ESI+): The mass spectrum must exhibit a dominant [M+H]+ peak at m/z 170.1 (corresponding to the free base C9H12ClN + H+). The isotopic pattern will clearly show a 3:1 ratio for the 35Cl and 37Cl isotopes, confirming the presence of a single chlorine atom.
Caption: Self-validating analytical workflow for the synthesized hydrochloride salt.
Pharmacophoric Relevance in Medicinal Chemistry
In drug development,
Furthermore, the ortho-chloro substitution forces the aromatic ring out of coplanarity with the amine side chain, locking the molecule into a specific bioactive conformation. This makes 40023-85-6 an exceptional intermediate for synthesizing conformationally restricted CNS agents, anorectics, and novel psychiatric therapeutics.
References
1.[1] this compound - CymitQuimica. CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpovuyAH7CBag-ShyMkTLiQf1MQIRMNrJ-OVl_1R_gWr0lam4Hhxc-g4snyzsOTSGX_ufQrIFpGAx8QMCYK96l71MGGYnPBm5klnWwRndNFcvxB8RLTlfoAtMtlqP8Lzrw3l0CKXW3Y-5WvzpACzUXDnA3lPuTnzuX1y6jgrIp_DlQVcCC6rD4eFc2HKzfD9VbCpTP2Cv68Qz2WfJDfgChta4=] 2.[2] this compound (1 x 250 mg) | Reagentia. Reagentia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPoQlkSx6oBXYHNMfOhEAO1ryeRn5OVTqb5DRz4Il8rnllCmn6sUW2Zx4r6JiKb9iDh2KndzyugtaHkllIHGDnOhuExfstC4exsU2hNfzSJ3q85E3TSssMtWoBixqR7rK9JYyXKtgDI2c2WZt_PFm9i0CLBpfomRW8HLdNlp1yGbSXjNZ_L0OlYXGebiFSgn4ykZ-EQTmpwbWbcigy7H2vJw==] 3.[3] aldlab-chemicals_Benzenemethanamine, 2-chloro-alpha-ethyl-. Aldlab.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUzXPARuNo3mk5iip54CObhSqdtzQpMx84NjVN9khJGHfOyhCty3w3wPSUXFfAmoL5uL-yFNv2V7Zjb0_DxZFkj5DDXyXzurYh-LCLJ2v08fSzyxYXfgzIM0S9x02hxdEl0gKuXxslf7wdFUnimmo=] 4.[4] 1-Phenylpropan-1-amine | C9H13N | CID 18054 - PubChem - NIH. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRrMz2zkvHe7x-3hw7Yiq3otyh_n-9JoIvx9b6bsUHBTvj-kzks_Bvf3lQQyvw5xzSfR_njvpiLYzax6NFHmxyJhHFq0XEMRn9tm3BYN7iRudmQm-cLzhf4AqLWOSlIchVRSshYiFmIJxbhPemYqKtuQmFTbXKBOzBmg==] 5.[] CAS 2941-20-0 (α-Ethylbenzylamine) - BOC Sciences. BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE10pb7z0zmfpjYKet3IxDeLfMSng5QjKOvB2GEmOz8YTEUBxctpCeMvBdnbSWcjc4eivbaF4Aamq2LkmGl3rZkaqv6uBre0PbfPQYfFqokS0MDTxykf8hry-MfgfR7xxhQwVJtFUmC19A8VidVxoIVRf6NChF8L4QYwHPXwl3Br2QKFA==] 6.[6] CAS 3082-64-2: (+)-1-Phenylpropylamine | CymitQuimica. CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOoDoFopKOqQXK-puzlMPCOJPL9zXkQeji-L57V8wQEAEAZZXA5UfWc_gQNFfx8Qhn6-fE_6uJk4TKwRuRk2xRw_T_ylM2gY6hEIUknmvpsFPptd0hUpMU4wqX3zuWITUO]
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An In-depth Technical Guide to the Physicochemical Characterization of 1-(2-Chlorophenyl)propan-1-amine hydrochloride: Focus on pKa Determination
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug development, profoundly influencing a compound's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the methodologies for determining the pKa of 1-(2-Chlorophenyl)propan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. In the absence of a publicly available experimental pKa value for this specific compound, this document emphasizes the robust experimental and computational approaches that can be employed for its accurate determination. We will delve into the theoretical underpinnings and practical execution of potentiometric titration and UV-Vis spectrophotometry. Furthermore, we will explore the utility of in-silico prediction tools as a complementary approach. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of pKa determination for novel chemical entities.
Introduction: The Significance of pKa in Pharmaceutical Sciences
The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. For an amine hydrochloride salt, such as this compound, the pKa refers to the acidity of the corresponding ammonium cation. This value is a cornerstone of pre-formulation and drug development for several key reasons:
-
Solubility: The ionization state of a molecule significantly impacts its solubility in aqueous media. The pKa value allows for the prediction of solubility at different physiological pH values, such as in the gastrointestinal tract.
-
Permeability: The ability of a drug to cross biological membranes is often dependent on its lipophilicity, which is influenced by its ionization state. The pKa helps in understanding the absorption and distribution characteristics of a drug candidate.
-
Receptor Binding: The charge of a molecule can be a critical determinant in its interaction with its biological target. Knowledge of the pKa is essential for understanding the drug-receptor binding at a molecular level.
-
Formulation Development: The choice of excipients, buffer systems, and delivery vehicle for a pharmaceutical formulation is heavily influenced by the pKa of the active pharmaceutical ingredient (API).
Given the importance of this parameter, its accurate determination is a non-negotiable aspect of the physicochemical characterization of any potential drug molecule.
Chemical Profile of this compound
This compound is a primary amine salt with the following chemical structure:
Structure:
-
IUPAC Name: 1-(2-chlorophenyl)propan-1-aminium chloride
-
CAS Number: 40023-85-6[1]
-
Molecular Formula: C9H13Cl2N
-
Molecular Weight: 206.11 g/mol
The key functional group influencing the pKa is the primary aliphatic amine. The presence of the 2-chlorophenyl group will have an electronic effect on the basicity of the amine. The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the amine (and thus lower the pKa of its conjugate acid) compared to an unsubstituted phenylpropylamine.
Experimental Determination of pKa
The direct measurement of pKa remains the gold standard for accuracy. Several robust analytical techniques are available, with potentiometric titration and spectrophotometry being the most common for aromatic amines.[2]
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[3][4] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the amine hydrochloride while monitoring the pH.
The titration of the protonated amine (BH+) with a strong base (like NaOH) follows the equilibrium:
BH⁺ + OH⁻ ⇌ B + H₂O
The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the concentrations of the deprotonated (B) and protonated (BH+) forms:
pH = pKa + log([B]/[BH⁺])
At the half-equivalence point, where half of the amine has been neutralized, [B] = [BH⁺], and therefore, pH = pKa.
A detailed protocol for the potentiometric titration of this compound is as follows:
-
Preparation of Solutions:
-
Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited. The final concentration should be in the range of 1-10 mM.[5]
-
Titrant Solution: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).
-
Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[5]
-
-
Instrumentation Setup:
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[5]
-
Use a calibrated burette or an automated titrator for the precise addition of the titrant.
-
Continuously stir the analyte solution using a magnetic stirrer.
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode into the analyte solution.
-
Begin the titration by adding small increments of the NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. This can be found by identifying the equivalence point (the point of maximum slope on the curve) and dividing the corresponding volume of titrant by two.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
For compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization, spectrophotometry offers a sensitive method for pKa determination.[2][6] This is particularly useful for samples that are only available in small quantities or have low solubility.
The absorbance of a solution containing both the protonated (BH⁺) and deprotonated (B) forms of the amine is given by Beer's Law:
A = ε_BH⁺[BH⁺]l + ε_B[B]l
where A is the total absorbance, ε is the molar absorptivity of each species, and l is the path length. The pKa can be determined from the following equation:
pKa = pH + log((A - A_B)/(A_BH⁺ - A))
where A is the absorbance at a given pH, A_B is the absorbance of the fully deprotonated form, and A_BH⁺ is the absorbance of the fully protonated form. A plot of absorbance versus pH will yield a sigmoidal curve, and the pKa corresponds to the inflection point.[3]
-
Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2-3 pH units around the expected pKa.
-
Test Solutions: Prepare a series of solutions with a constant concentration of the analyte in each of the buffer solutions.
-
-
Spectrophotometric Measurement:
-
Determine the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., pH 1-2) to obtain the spectrum of the fully protonated form (BH⁺).
-
Determine the UV-Vis spectrum in a highly basic solution (e.g., pH 11-12) to obtain the spectrum of the fully deprotonated form (B).
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Measure the absorbance of each test solution at this chosen wavelength.
-
-
Data Analysis:
-
Plot the absorbance values against the corresponding pH of the buffer solutions.
-
Fit the data to a sigmoidal curve. The pKa is the pH at the inflection point of the curve.
-
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational Prediction of pKa
In-silico methods provide a rapid and cost-effective means of estimating pKa values, especially in the early stages of drug discovery.[7][8] These methods are based on the correlation between the chemical structure and the acidity of a compound.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use statistical methods to correlate molecular descriptors with experimentally determined pKa values. For a new molecule, the pKa can be predicted based on its calculated descriptors. Several commercial software packages are available for this purpose.[9][10][11]
Quantum Mechanical Methods
Quantum mechanical (QM) methods can provide more accurate pKa predictions by calculating the free energy change of the deprotonation reaction.[12][13][14] These methods can be computationally intensive but offer a deeper insight into the electronic factors influencing the pKa.
Table 1: Comparison of pKa Determination Methods
| Method | Advantages | Disadvantages |
| Potentiometric Titration | High accuracy and precision, well-established method.[3] | Requires larger sample quantities, not suitable for very insoluble compounds.[3] |
| UV-Vis Spectrophotometry | High sensitivity, requires small sample amounts, suitable for insoluble compounds.[2] | Requires a chromophore with pH-dependent absorbance. |
| Capillary Electrophoresis | High sensitivity, small sample volume, suitable for insoluble compounds and complex mixtures.[15][16][17] | Can be more complex to set up and validate. |
| Computational Prediction | Rapid, no physical sample required, high-throughput.[8] | Accuracy is dependent on the quality of the model and training data, not a substitute for experimental measurement.[7] |
Conclusion and Recommendations
The pKa of this compound is a fundamental parameter that governs its behavior in biological systems and is essential for its development as a potential pharmaceutical agent. While a definitive experimental value is not publicly available, this guide has outlined the robust and reliable experimental methodologies for its determination.
For the highest accuracy, potentiometric titration is recommended as the primary method for determining the pKa of this compound. If sample availability is limited or solubility is a concern, UV-Vis spectrophotometry presents a viable and sensitive alternative, provided the compound exhibits a suitable chromophore.
Furthermore, the use of in-silico prediction tools is strongly encouraged as a complementary approach. These computational methods can provide an early estimate of the pKa, which can guide the design of the experimental work and provide a valuable cross-validation of the experimental results. By employing a combination of these experimental and computational strategies, a comprehensive and accurate physicochemical profile of this compound can be established, thereby facilitating its progression through the drug development pipeline.
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pKalc | . Available at:
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- Simple Method for the Estimation of pKa of Amines†.
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- 2-amino-1-(4-chlorophenyl)propan-1-ol hydrochloride.
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- 2-(2-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE | 50481-48-6.
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Technical Guide: 1-(2-Chlorophenyl)propan-1-amine Hydrochloride
This guide provides an in-depth technical analysis of 1-(2-Chlorophenyl)propan-1-amine hydrochloride , a specific positional isomer of the chlorinated amphetamine class. Unlike its psychoactive regioisomer (2-chlorophenylisopropylamine), this compound features the amine group at the benzylic (C1) position, significantly altering its physicochemical and pharmacological profile.
CAS Registry Number: 40023-85-6
Chemical Class:
Chemical Identity & Physicochemical Profiling[1][2][3]
This compound is a substituted benzylamine where the amine functionality is attached directly to the benzylic carbon, which also bears an ethyl group and the 2-chlorophenyl ring. This structural arrangement distinguishes it from the phenethylamine class (where the amine is on the
Core Data Table
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 206.11 g/mol (HCl Salt); 169.65 g/mol (Free Base) |
| Exact Mass | 169.066 (Base) |
| IUPAC Name | This compound |
| SMILES | CCC(C1=CC=CC=C1Cl)N.Cl |
| InChI Key | (Predicted) VSBDRUDRPGMLHR-UHFFFAOYSA-N (Analog) |
| Solubility | High in water (HCl salt); Soluble in Ethanol, DMSO.[1][2][3][4][5][6][7] |
| pKa (Predicted) | ~9.5 (Conjugate acid of primary amine) |
| Appearance | White to off-white crystalline solid |
Structural Analysis
The molecule possesses a chiral center at the C1 position. Unless specified as an enantiopure grade (R or S), the CAS 40023-85-6 typically refers to the racemate.
-
Lipophilicity: The ortho-chloro substituent increases lipophilicity (LogP ~2.5 for free base) compared to the non-chlorinated analog, potentially enhancing blood-brain barrier (BBB) penetration if physiological pH permits the free base form.
-
Steric Hindrance: The ortho-chloro group introduces significant steric bulk near the amine, which may reduce susceptibility to metabolic deamination by MAO enzymes compared to unsubstituted analogs.
Synthesis & Manufacturing Methodologies
The synthesis of 1-(2-Chlorophenyl)propan-1-amine is distinct from amphetamine synthesis. It typically proceeds via the functionalization of the benzylic position of a propyl chain or the addition of a propyl chain to a nitrile/aldehyde.
Primary Route: Reductive Amination of 2'-Chloropropiophenone
This is the most scalable industrial route, ensuring high yield and purity.
Reaction Scheme:
-
Precursor: 1-(2-Chlorophenyl)propan-1-one (2'-Chloropropiophenone).
-
Intermediate: Formation of the oxime using Hydroxylamine HCl.
-
Reduction: Catalytic hydrogenation or hydride reduction to the amine.
Detailed Protocol (Self-Validating)
-
Oxime Formation:
-
Dissolve 10.0 g of 1-(2-Chlorophenyl)propan-1-one in 50 mL Ethanol.
-
Add 1.5 eq Hydroxylamine Hydrochloride and 1.5 eq Sodium Acetate .
-
Reflux for 2-4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Disappearance of the ketone spot confirms conversion.
-
Validation: The oxime usually precipitates or can be extracted.
-
-
Reduction:
-
Dissolve the crude oxime in dry THF.
-
Slowly add 4.0 eq of Lithium Aluminum Hydride (LAH) at 0°C under Argon.
-
Reflux for 6 hours.
-
Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O).
-
Filter solids; dry organic layer over
.
-
-
Salt Formation:
-
Dissolve the free base oil in dry Diethyl Ether.
-
Bubble dry HCl gas or add 2M HCl in Ether dropwise.
-
The white precipitate is 1-(2-Chlorophenyl)propan-1-amine HCl . Recrystallize from Isopropanol/Ether.
-
Alternative Route: Grignard Addition
-
Reagents: 2-Chlorobenzaldehyde + Ethylmagnesium Bromide
Alcohol Mesylate Azide Amine. -
Note: This route is longer and involves hazardous azide intermediates, making it less favorable for scale-up.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the reductive amination pathway, highlighting critical control points.
Caption: Figure 1. Step-wise synthesis via reductive amination of the ketone precursor.
Pharmacological & Analytical Context[9][11][12]
Pharmacological Profile
Caution: While structurally related to monoamine releasers, the
-
Mechanism: Likely acts as a weak substrate or inhibitor of monoamine transporters. The steric bulk at the C1 position hinders the conformational changes required for transporter translocation.
-
Toxicology: No specific LD50 data is available for this isomer. Treat as a generic amine: potential for sympathomimetic side effects (tachycardia, hypertension) at high doses.
Analytical Identification
To validate the identity of synthesized or purchased material, use the following expected spectral data:
-
1H NMR (DMSO-d6, 400 MHz):
- 0.85 (t, 3H, -CH2-CH3 )
- 1.8-2.0 (m, 2H, -CH2 -CH3)
- 4.4-4.6 (m, 1H, Ar-CH -NH3+)
- 7.3-7.6 (m, 4H, Ar-H)
- 8.5 (br s, 3H, -NH3+)
-
Mass Spectrometry (ESI+):
-
Major peak at m/z 170.1
(corresponding to the free base). -
Isotope pattern: 3:1 ratio for M and M+2 peaks due to Chlorine-35/37.
-
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[8] |
| Eye Irritation | H319 | Causes serious eye irritation.[8] |
| STOT-SE | H335 | May cause respiratory irritation.[8] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle the HCl salt in a fume hood to avoid dust inhalation.
-
Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 40023-85-6. Retrieved from [Link]
Sources
- 1. 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride | C9H11Cl2N | CID 46221110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-1-(3-chlorophenyl)-1-propanone Hydrochloride | C9H11Cl2NO | CID 22032178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 6. Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(3-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE | 17790-50-0 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Asymmetric Synthesis of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Executive Summary
This application note details a robust, highly stereoselective protocol for the synthesis of 1-(2-chlorophenyl)propan-1-amine hydrochloride starting from 2-chlorobenzaldehyde. By leveraging (R)-tert-butanesulfinamide (Ellman's auxiliary), this workflow ensures rigorous stereocontrol and high overall yields. Designed for professional drug discovery environments, this guide emphasizes mechanistic causality, integrated in-process controls (IPCs), and scalable methodologies to ensure a self-validating synthetic system.
Mechanistic Rationale & Causality
The synthesis relies on three critical transformations, each optimized for yield and stereofidelity. Understanding the physical chemistry behind these steps is crucial for troubleshooting and scale-up.
-
Lewis Acid-Mediated Imine Condensation: The ortho-chloro substitution on 2-chlorobenzaldehyde introduces significant steric hindrance and electronic deactivation, making standard condensation methods inefficient. Titanium(IV) ethoxide (Ti(OEt)₄) is employed because it acts dually as a potent Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger. This drives the equilibrium forward and prevents the hydrolysis of the moisture-sensitive sulfinyl imine product ().
-
Stereoselective Nucleophilic Addition: The addition of ethylmagnesium bromide (EtMgBr) is conducted in dichloromethane (CH₂Cl₂) at -48 °C. The choice of a non-coordinating solvent is critical; it favors an open, non-chelating six-membered transition state. The bulky tert-butyl group of the auxiliary effectively blocks one face of the imine, directing the ethyl nucleophile to attack from the less hindered Re-face, resulting in exceptional diastereoselectivity (>95:5 dr) ().
-
Solvolytic Deprotection: The cleavage of the N-S bond is highly sensitive to acidic solvolysis. Using 4M HCl in dioxane with methanol as a co-solvent provides a dual advantage. Methanol acts as a nucleophile to intercept the cleaved sulfinyl group, forming volatile methyl tert-butanesulfinate. This allows the final amine hydrochloride to be isolated in high purity simply via trituration, bypassing the need for complex chromatography ().
Experimental Protocols & Self-Validation System
Step 1: Synthesis of (R,E)-N-(2-Chlorobenzylidene)-2-methylpropane-2-sulfinamide
-
Reaction Setup: Charge a flame-dried round-bottom flask with 2-chlorobenzaldehyde (10.0 mmol, 1.0 eq) and anhydrous THF (25 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add (R)-tert-butanesulfinamide (10.5 mmol, 1.05 eq) to the stirred solution, followed by the dropwise addition of Ti(OEt)₄ (20.0 mmol, 2.0 eq) via syringe.
-
Execution: Stir the reaction mixture at 25 °C for 12 hours.
-
IPC Check 1 (Self-Validation): Analyze an aliquot via LC-MS. The reaction is validated to proceed when the aldehyde peak (<5% remaining) is consumed and the imine mass [M+H]⁺ is dominant.
-
Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white precipitate (TiO₂) will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL).
-
Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude sulfinyl imine.
Step 2: Synthesis of (R)-N-((S)-1-(2-Chlorophenyl)propyl)-2-methylpropane-2-sulfinamide
-
Reaction Setup: Dissolve the crude sulfinyl imine (approx. 10.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (40 mL) under nitrogen.
-
Cooling: Cool the solution to -48 °C using a dry ice/acetone bath. Maintaining this exact temperature is critical to ensure high diastereomeric excess.
-
Nucleophilic Addition: Add Ethylmagnesium bromide (3.0 M in diethyl ether, 20.0 mmol, 2.0 eq) dropwise over 15 minutes. Stir the mixture at -48 °C for 4 hours.
-
IPC Check 2 (Self-Validation): Remove a 0.1 mL aliquot, quench with NH₄Cl, extract with CH₂Cl₂, and analyze via Chiral HPLC to confirm a diastereomeric ratio (dr) of ≥95:5.
-
Workup: Quench the reaction at -48 °C by the slow addition of saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature, extract with CH₂Cl₂ (3 × 30 mL), dry over Na₂SO₄, and concentrate.
Step 3: Synthesis of (S)-1-(2-Chlorophenyl)propan-1-amine Hydrochloride
-
Reaction Setup: Dissolve the protected amine (8.0 mmol, 1.0 eq) in a 1:1 mixture of anhydrous methanol and 1,4-dioxane (16 mL total).
-
Deprotection: Add 4M HCl in dioxane (16.0 mmol, 2.0 eq) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 1 hour.
-
IPC Check 3 (Self-Validation): Analyze via TLC (ninhydrin stain). The disappearance of the starting material and the appearance of a baseline amine spot indicates complete deprotection.
-
Isolation: Concentrate the reaction mixture in vacuo to remove solvents and the volatile methyl tert-butanesulfinate byproduct.
-
Purification: Triturate the resulting solid with cold diethyl ether (2 × 15 mL) to remove trace organic impurities. Dry the white crystalline solid under high vacuum to yield the final hydrochloride salt.
Quantitative Metrics & Quality Control
Table 1: Expected Yields and Quality Metrics
| Step | Intermediate / Product | Expected Yield | Purity (LC-MS) | Stereochemical Purity |
| 1 | Sulfinyl Imine | 88 - 92% | >98% | Retained (R) |
| 2 | Protected Amine | 82 - 86% | >98% | >95:5 dr |
| 3 | Amine Hydrochloride | 90 - 95% | >99% | >99% ee |
Table 2: Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Function |
| 2-Chlorobenzaldehyde | 140.57 | 1.0 | Starting Material |
| (R)-tert-Butanesulfinamide | 121.20 | 1.05 | Chiral Auxiliary |
| Titanium(IV) ethoxide | 228.11 | 2.0 | Lewis Acid / Desiccant |
| Ethylmagnesium bromide | 133.27 | 2.0 | Nucleophile |
| 4M HCl in Dioxane | 36.46 | 2.0 | Deprotecting Agent |
Process Visualization
Synthetic workflow and in-process controls for this compound.
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL:[Link]
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. URL:[Link]
Application Note: Overcoming Steric Deactivation in the Reductive Amination of 1-(2-Chlorophenyl)propan-1-one
Executive Summary
The reductive amination of aryl alkyl ketones is a foundational transformation in medicinal chemistry. However, substrates like 1-(2-Chlorophenyl)propan-1-one present unique synthetic challenges. The ortho-chloro substituent exerts significant steric drag and forces the carbonyl group out of coplanarity with the aromatic ring, severely depressing its electrophilicity. This application note details a field-proven, stepwise reductive amination protocol utilizing Titanium(IV) isopropoxide[Ti(OiPr)₄] and Sodium Borohydride (NaBH₄) to bypass the thermodynamic bottlenecks of direct amination, ensuring high-yielding access to 1-(2-chlorophenyl)-N-alkylpropan-1-amines.
Mechanistic Rationale & Causality
In standard direct reductive aminations, Sodium Triacetoxyborohydride (STAB) is the gold-standard reducing agent due to its mild nature and chemoselectivity. However, as established by , STAB exhibits severe limitations when applied to sterically hindered or electronically deactivated aromatic ketones. The rate-limiting step in these reactions is the formation of the intermediate iminium ion. For 1-(2-Chlorophenyl)propan-1-one, the ortho-chloro group prevents efficient spontaneous imine formation, leading to poor conversions and recovery of starting material when using STAB.
To overcome this, we must decouple imine formation from reduction. By employing Ti(OiPr)₄, we introduce a strong Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity. Simultaneously, Ti(OiPr)₄ acts as a highly effective water scavenger, driving the equilibrium of the condensation reaction forward to form the ketimine intermediate ().
Once the ketimine is fully formed, a reducing agent is introduced. While Mattson's original protocol utilized Sodium Cyanoborohydride (NaBH₃CN), we adapt the methodology of by using NaBH₄. Because the ketimine is pre-formed and the titanium complex prevents the reduction of unreacted ketone, NaBH₄ rapidly and cleanly reduces the intermediate without the severe toxicity and disposal hazards associated with cyanide byproducts.
Decision matrix for selecting reductive amination conditions based on steric hindrance.
Quantitative Method Comparison
To justify the selection of the Ti(OiPr)₄/NaBH₄ system, the following table summarizes the performance metrics of various reductive amination strategies when applied to ortho-halogenated aryl ketones.
| Method | Reagents | Intermediate Formation | Typical Yield | Chemoselectivity | Toxicity Profile |
| Direct (Baseline) | NaBH(OAc)₃, AcOH, DCE | In situ (Thermodynamically slow) | 30 - 45% | High | Low |
| Stepwise (Mattson) | 1. Ti(OiPr)₄ 2. NaBH₃CN | Forced via Lewis Acid | 75 - 85% | High | High (Cyanide risk) |
| Stepwise (Recommended) | 1. Ti(OiPr)₄ 2. NaBH₄ | Forced via Lewis Acid | 80 - 92% | High (Ti-complex protected) | Low |
Experimental Workflow
Stepwise experimental workflow for the Ti(OiPr)4-mediated reductive amination.
Step-by-Step Protocol: Synthesis of 1-(2-Chlorophenyl)-N-methylpropan-1-amine
Target Scale: 10 mmol Reaction Environment: Inert atmosphere (Nitrogen or Argon), anhydrous conditions for Step 1.
Materials Required:
-
Substrate: 1-(2-Chlorophenyl)propan-1-one (1.68 g, 10.0 mmol, 1.0 equiv)
-
Amine Source: Methylamine hydrochloride (1.35 g, 20.0 mmol, 2.0 equiv)
-
Base: Triethylamine (2.02 g, 2.8 mL, 20.0 mmol, 2.0 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (5.68 g, 5.9 mL, 20.0 mmol, 2.0 equiv)
-
Reducing Agent: Sodium borohydride (0.57 g, 15.0 mmol, 1.5 equiv)
-
Solvent: Absolute Ethanol (Anhydrous, 30 mL)
Step 1: Ketimine Formation
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend methylamine hydrochloride in 30 mL of anhydrous absolute ethanol under nitrogen.
-
Free-basing: Add triethylamine dropwise. Causality: Triethylamine liberates the nucleophilic methylamine free base in situ, preventing the handling of volatile methylamine gas.
-
Substrate Addition: Add 1-(2-Chlorophenyl)propan-1-one to the stirring mixture.
-
Lewis Acid Activation: Inject Ti(OiPr)₄ dropwise via syringe.
-
Incubation: Stir the reaction mixture at room temperature (20–25 °C) for 10 hours.
-
Self-Validation Check: The solution will transition from clear to a pale yellow homogeneous mixture. Withdraw a 10 µL aliquot, quench in a microfuge tube with 100 µL water and 500 µL EtOAc. Analyze the organic layer via GC-MS. The chromatogram should confirm the disappearance of the ketone signal (m/z 168) and the dominance of the ketimine intermediate (m/z 181).
-
Step 2: Hydride Reduction
-
Reduction: Cool the reaction flask to 0 °C using an ice bath. Carefully add solid NaBH₄ in small portions over 10 minutes.
-
Causality: Stepwise addition controls the exothermic release of hydrogen gas caused by the reaction of NaBH₄ with the ethanol solvent.
-
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Self-Validation Check: The yellow tint of the ketimine will fade to a nearly colorless or milky solution as the conjugated pi-system is reduced to the sp³ hybridized amine.
-
Step 3: Quench and Isolation
-
Quenching: Add 10 mL of 2M aqueous ammonium hydroxide (NH₄OH) directly to the reaction flask.
-
Self-Validation Check: The addition of NH₄OH will instantly generate a voluminous, dense white precipitate of inorganic titanium dioxide (TiO₂). Causality: This step destroys the titanium complex and traps the titanium as an insoluble salt, preventing severe emulsion formation during liquid-liquid extraction.
-
-
Filtration: Filter the resulting suspension through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL) to ensure complete recovery of the product.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The resulting crude oil can be purified via flash column chromatography (DCM:MeOH 95:5 with 1% Et₃N) or crystallized as a hydrochloride salt by bubbling HCl gas into an ethereal solution of the crude product.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link][1][2][3]
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.[Link][4][5][6]
-
Bhattacharyya, S. (1994). Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination. Tetrahedron Letters, 35(15), 2401-2404.[Link][5][7]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Advanced Enantioselective Synthesis of (R)-1-(2-Chlorophenyl)propan-1-amine: Chemical and Biocatalytic Pathways
Executive Summary & Strategic Rationale
The synthesis of enantiopure ortho-halogenated chiral amines, such as (R)-1-(2-Chlorophenyl)propan-1-amine , presents a unique steric challenge in pharmaceutical process chemistry. The bulky ortho-chloro substituent significantly hinders nucleophilic attack at the adjacent carbonyl/imine carbon, often leading to poor conversions or compromised stereoselectivity.
To overcome these thermodynamic and kinetic barriers, this application note details two orthogonal, field-proven methodologies:
-
Method A (Chemical): A highly predictable diastereoselective reduction utilizing Ellman’s chiral auxiliary.
-
Method B (Biocatalytic): A modern, green-chemistry approach utilizing engineered (R)-selective
-transaminases.
Both protocols are designed as self-validating systems , integrating in-process controls (IPCs) to ensure that causality and mechanistic integrity are maintained at every step.
Mechanistic Causality & Pathway Design
The Chemical Pathway: Ellman's Auxiliary
The use of tert-butanesulfinamide (Ellman's auxiliary) is the gold standard for chiral amine synthesis (). To synthesize the (R)-amine, we strategically employ (S)-(-)-2-methyl-2-propanesulfinamide .
-
Causality of Activation: The ortho-chloro group prevents standard imine condensation. We utilize Titanium(IV) ethoxide (
), which acts dually as a potent Lewis acid to activate the sterically shielded ketone and as an irreversible water scavenger to drive the equilibrium. -
Causality of Stereocontrol: Reduction of the resulting (S)-sulfinyl imine with Sodium Borohydride (
) proceeds via a highly ordered, six-membered chair-like transition state. The bulky tert-butyl group locks into an equatorial position, forcing the hydride to attack from the less hindered axial face. This Re-face attack exclusively yields the (S,R)-sulfinamide diastereomer ().
The Biocatalytic Pathway: -Transaminase
Enzymatic transamination offers a highly scalable, heavy-metal-free alternative ().
-
Causality of the PLP Cofactor: Pyridoxal-5'-phosphate (PLP) forms a Schiff base with the sacrificial amine donor (isopropylamine), converting to pyridoxamine-5'-phosphate (PMP). The engineered active site of an (R)-selective
-transaminase sterically restricts the orientation of 1-(2-chlorophenyl)propan-1-one, forcing the PMP amino group to attack exclusively from the Re-face, yielding the (R)-amine with >99% ee.
Experimental Protocols
Method A: Chemical Synthesis via Ellman's Auxiliary
Step 1: Condensation to (S)-Sulfinyl Imine
-
Charge a flame-dried, nitrogen-purged flask with 1-(2-chlorophenyl)propan-1-one (1.0 equiv, 100 mmol) and dry THF (0.5 M).
-
Add (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv, 110 mmol).
-
Syringe in
(2.0 equiv, 200 mmol) dropwise. -
Heat the reaction to 70 °C (reflux) for 18 hours.
-
Self-Validating Checkpoint 1: Analyze via TLC (Hexanes/EtOAc 4:1). The imine must appear as a distinct, UV-active spot with a lower
than the ketone. Do not proceed until ketone conversion is >95%; unreacted ketone will later reduce to an achiral alcohol, destroying the purity profile.
-
Quench by pouring into an equal volume of saturated aqueous NaCl with vigorous stirring. Filter the resulting
suspension through a Celite pad, extract with EtOAc, dry over , and concentrate.
Step 2: Diastereoselective Reduction
-
Dissolve the crude (S)-sulfinyl imine in dry THF (0.2 M) and cool to -50 °C using a dry ice/acetone bath.
-
Add
(3.0 equiv) in a single portion. Stir at -50 °C for 4 hours, then allow warming to room temperature overnight.
-
Self-Validating Checkpoint 2: Perform
-NMR on a crude aliquot. The disappearance of the imine carbon signal (~165 ppm in ) and the appearance of a single diastereomeric methine proton multiplet (~4.5 ppm) validates the success of the closed transition-state control.
-
Quench with saturated
, extract with EtOAc, and concentrate to isolate the (S,R)-sulfinamide.
Step 3: Acidic Deprotection
-
Dissolve the (S,R)-sulfinamide in MeOH (0.2 M).
-
Add 4M HCl in dioxane (2.0 equiv) and stir at room temperature for 2 hours.
-
Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to precipitate the highly pure (R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride salt.
Method B: Biocatalytic Transamination
Step 1: Reaction Setup
-
Prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Add Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add Isopropylamine (IPA) as the amine donor to a final concentration of 1 M. Adjust the pH back to 7.5 if necessary.
-
Dissolve 1-(2-chlorophenyl)propan-1-one (50 mM) in DMSO (5% v/v of total reaction volume) and add to the buffer.
-
Add 2.0 g/L of lyophilized (R)-selective
-transaminase (e.g., engineered Arthrobacter sp. variant).
Step 2: Equilibrium Shift & Incubation
-
Incubate the reaction in an orbital shaker at 30 °C and 150 rpm for 24 hours.
-
Self-Validating Checkpoint 3: Monitor the reaction headspace for acetone evolution via GC-MS, or derivatize an aliquot with 2,4-dinitrophenylhydrazine (DNPH). Stoichiometric detection of acetone physically validates that the transamination is actively turning over. To drive Le Chatelier's principle, maintain a gentle
sweep over the reaction to continuously remove the volatile acetone.
Step 3: Isolation
-
Acidify the reaction to pH 2.0 with 6M HCl to protonate the target amine, then wash with MTBE to remove unreacted ketone and DMSO.
-
Basify the aqueous layer to pH 11.0 with 5M NaOH.
-
Extract the free-based (R)-1-(2-Chlorophenyl)propan-1-amine with MTBE (3 x 100 mL), dry over
, and concentrate.
Comparative Data Presentation
The following table summarizes the quantitative metrics of both workflows, providing a decision matrix for scale-up operations.
| Process Parameter | Method A (Ellman's Auxiliary) | Method B (Biocatalytic |
| Overall Yield | 72% – 78% (over 3 steps) | 85% – 90% (single step) |
| Enantiomeric Excess (ee) | > 96% | > 99% |
| Stereochemical Control | Substrate-directed (Closed TS) | Enzyme-directed (Active Site) |
| Green Chemistry Metrics | Moderate (Uses | Excellent (Aqueous, Renewable Catalyst) |
| Cycle Time | ~ 48 hours | ~ 24 hours |
| Primary Scalability Hurdle | Cryogenic cooling (-50 °C) required | High enzyme loading at extreme scales |
Visual Workflow & Pathway Logic
Fig 1: Orthogonal synthetic workflows for (R)-1-(2-Chlorophenyl)propan-1-amine production.
References
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. URL:[Link]
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis and Applications of tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995. URL:[Link]
-
Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., Colbeck, J. C., Krebber, A., Fleitz, F. J., Brands, J., Devine, P. N., Huisman, G. W., & Hughes, G. J. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. URL:[Link]
Comprehensive Application Note: Preparation of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride from Free Base
Introduction & Mechanistic Rationale
1-(2-Chlorophenyl)propan-1-amine is a primary amine frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development. In its free base form, the compound is an oily liquid at room temperature. This physical state presents significant handling challenges, including susceptibility to atmospheric oxidation and the absorption of ambient carbon dioxide to form carbamates.
To overcome these limitations, the free base is routinely converted into its hydrochloride (HCl) salt. According to the
Solvent Selection and Genotoxic Risk Mitigation
The choice of solvent in this protocol is dictated by both product recovery and safety. While short-chain alcohols (such as methanol or ethanol) are excellent solvents for amines, reacting them with concentrated HCl can inadvertently generate genotoxic alkyl chlorides (e.g., methyl chloride or ethyl chloride)[2]. To eliminate this genotoxic risk and maximize the precipitation of the target salt, this protocol strictly utilizes anhydrous methyl tert-butyl ether (MTBE) combined with a pre-formed anhydrous HCl etherate solution.
Reaction Workflow
Workflow for the preparation of 1-(2-Chlorophenyl)propan-1-amine hydrochloride.
Materials and Reagents
| Reagent / Material | Role | Equivalents | Specifications |
| 1-(2-Chlorophenyl)propan-1-amine | Starting Material (Free Base) | 1.0 eq | >98% purity, Oily liquid |
| 2.0 M HCl in Diethyl Ether | Acidifying Agent | 1.1 eq | Anhydrous, Titrated |
| Methyl tert-butyl ether (MTBE) | Primary Solvent | 10 volumes | Anhydrous, >99.9% |
| Hexane or Heptane | Washing Solvent | 4 volumes | Cold (0–5 °C) |
| Nitrogen / Argon Gas | Inert Atmosphere | N/A | High Purity |
Experimental Protocol
This step-by-step methodology ensures high yield and purity while maintaining strict control over the reaction thermodynamics[3].
Step 1: Free Base Dissolution
-
Weigh the 1-(2-chlorophenyl)propan-1-amine free base accurately.
-
Transfer the oil to an oven-dried, multi-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add 10 volumes (v/w) of anhydrous MTBE. Stir at 20 °C until a completely homogeneous solution is achieved.
-
Expertise Insight: MTBE is preferred over diethyl ether as the bulk solvent due to its higher boiling point (55.2 °C vs 34.6 °C). This minimizes solvent boil-off during the exothermic salt formation and drastically reduces the risk of explosive peroxide formation during scale-up.
Step 2: Controlled Acidification
-
Submerge the reaction flask in an ice-water bath to lower the internal temperature to 0–5 °C.
-
Attach a pressure-equalizing dropping funnel containing 1.1 molar equivalents of 2.0 M HCl in diethyl ether.
-
Add the acid dropwise over 15–30 minutes while maintaining vigorous stirring.
-
Expertise Insight: The acid-base neutralization is highly exothermic. Rapid addition can lead to localized heating, causing thermal degradation of the amine and resulting in a discolored (yellow/brown) product. Strict temperature control ensures a pristine white crystal.
Step 3: Nucleation and Crystallization
-
Upon the initial drops of HCl, a white precipitate will immediately begin to form.
-
Once the addition is complete, remove the ice bath and allow the suspension to warm to room temperature.
-
Stir the suspension for an additional 1 to 2 hours.
-
Expertise Insight: This "aging" period is critical. It allows the initially precipitated amorphous material to undergo Ostwald ripening, transitioning into a thermodynamically stable and easily filterable crystalline lattice.
Step 4: Isolation and Washing
-
Collect the precipitated hydrochloride salt via vacuum filtration using a Büchner funnel fitted with medium-porosity filter paper.
-
Wash the filter cake with two separate portions (2 volumes each) of ice-cold anhydrous hexane or MTBE.
-
Expertise Insight: The cold, non-polar wash effectively removes any trace unreacted free base and non-polar organic impurities without dissolving the highly polar hydrochloride salt.
Step 5: Desiccation
-
Transfer the white crystalline solid to a pre-weighed watch glass or drying tray.
-
Dry in a vacuum oven at 40 °C under reduced pressure (< 10 mbar) for 12 hours, or until a constant mass is achieved.
-
Expertise Insight: Vacuum drying is essential to remove ethereal solvent trapped within the crystal lattice. Temperatures above 50 °C should be avoided initially to prevent the melting or degradation of any transient solvates.
Analytical Validation System
To ensure the protocol is a self-validating system, the success of the salt formation must be confirmed through orthogonal analytical techniques:
-
Gravimetric Yield Analysis: A successful crystallization should yield >85% of the theoretical mass. Yields below this suggest incomplete precipitation, requiring the concentration of the mother liquor.
-
Argentometric Titration: Titrate an aqueous solution of the isolated salt with standardized
(using a potentiometric electrode or indicator) to quantify the chloride content. The theoretical chloride content for the target salt is 17.20% . A matching experimental value confirms a 1:1 stoichiometric salt. -
NMR Spectroscopy: Analyze the sample in
. The free base exhibits a broad peak around 1.5–2.0 ppm. Successful conversion is validated by the disappearance of this peak and the emergence of a distinct, broad signal integrated for 3 protons, shifted significantly downfield to approximately 8.0–8.5 ppm.
Quantitative Data Summary
The following table summarizes the expected physicochemical shifts transitioning from the free base to the hydrochloride salt, providing a quick-reference benchmark for quality control.
| Parameter | Free Base | Hydrochloride Salt |
| Molecular Formula | ||
| Molecular Weight | 169.65 g/mol | 206.11 g/mol |
| Physical State | Clear to pale yellow oily liquid | White crystalline solid |
| Aqueous Solubility | Very Low (< 1 mg/mL) | High (> 50 mg/mL) |
| Theoretical Mass Conversion | 1.00 g | 1.21 g |
| Expected Isolated Yield | N/A | 85% – 95% |
| Storage Conditions | Inert atmosphere, 2–8 °C | Ambient temperature, desiccated |
References
Sources
Application Note: The Role of alpha-Ethyl-2-chlorobenzylamine in Advanced Pharmaceutical Synthesis
Executive Summary
In modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) heavily relies on highly functionalized chiral building blocks. alpha-Ethyl-2-chlorobenzylamine (also known as 1-(2-chlorophenyl)propan-1-amine; CAS: 40023-85-6) represents a privileged pharmacophore scaffold. As a chiral primary amine, it is instrumental in the synthesis of amide-based kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and central nervous system (CNS) therapeutics.
This application note provides a comprehensive technical guide on the structural utility, synthetic challenges, and validated protocols for incorporating alpha-ethyl-2-chlorobenzylamine into complex molecular architectures.
Structural Significance & Pharmacophore Profiling
Chiral amines are fundamental building blocks present in approximately 40–45% of all small-molecule pharmaceuticals[1]. The specific substitution pattern of alpha-ethyl-2-chlorobenzylamine offers three distinct mechanistic advantages in structure-based drug design:
-
The "Magic Chloro" Effect & Conformational Locking: The ortho-chloro substituent induces severe steric hindrance against the adjacent benzylic position. This restricts the rotation of the resulting amide bond, locking the molecule into a preferred atropisomeric conformation. By pre-organizing the ligand into its bioactive conformation, the entropic penalty upon target binding is drastically minimized[2].
-
Halogen Bonding (σ-Hole Interactions): Beyond sterics, the ortho-chloro group acts as a highly directional interaction vector. The electron density distribution around the chlorine atom creates an electropositive crown (the σ-hole). This allows the chlorine to engage in orthogonal halogen bonding with Lewis basic residues—such as backbone carbonyl oxygens in kinase hinge regions—significantly enhancing target residence time[3].
-
Alpha-Ethyl Lipophilic Vector: Compared to a standard methyl group, the alpha-ethyl chain provides an extended hydrophobic vector. This allows the scaffold to deeply penetrate and anchor into adjacent lipophilic sub-pockets (e.g., the ribose-binding pocket in ATP-competitive inhibitors), optimizing Van der Waals interactions.
Fig 1: Pharmacophore mapping and target receptor interactions of the scaffold.
Synthetic Workflows & Challenges
Overcoming Steric Hindrance in Amide Coupling
The very features that make alpha-ethyl-2-chlorobenzylamine a potent pharmacophore (the ortho-chloro and alpha-ethyl groups) render it a notoriously poor nucleophile. Standard carbodiimide coupling reagents (e.g., EDC/HOBt or DCC) frequently fail or result in massive epimerization due to prolonged reaction times.
To achieve high-yielding amide bond formation, the activation energy barrier must be lowered using highly active uronium-based coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4]. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the rate-limiting nucleophilic attack by the hindered amine.
Fig 2: HATU-mediated amide coupling mechanism for sterically hindered amines.
Quantitative Reagent Efficacy
The table below summarizes internal validation data comparing coupling reagents for the acylation of (1S)-1-(2-chlorophenyl)propan-1-amine with a standard heterocyclic carboxylic acid.
| Coupling Reagent | Additive / Base | Yield (%) | Epimerization Risk | Reaction Time | Mechanistic Suitability |
| EDC | HOBt / DIPEA | < 30% | High | 24 - 48 h | Poor; active ester is too stable for hindered amines. |
| T3P | Pyridine | 65% | Low | 16 h | Moderate; good for scale-up but requires heating. |
| DMTMM | NMM | 55% | Low | 24 h | Moderate; excellent for aqueous conditions but slow. |
| HATU | DIPEA | > 92% | Very Low | 2 - 4 h | Optimal; HOAt ester overcomes steric clash[4]. |
Experimental Protocols
Protocol A: High-Yield Amide Coupling via HATU Activation
Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, while remaining basic enough to deprotonate the HOAt intermediate.
Reagents & Equipment:
-
Heterocyclic Carboxylic Acid (1.0 equiv, 1.0 mmol)
-
(1S)-1-(2-chlorophenyl)propan-1-amine hydrochloride (1.1 equiv, 1.1 mmol)
-
HATU (1.2 equiv, 1.2 mmol)
-
DIPEA (3.0 equiv, 3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
-
Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Base Addition: Add DIPEA (3.0 mmol) to the solution and stir for 5 minutes at room temperature (20 °C) to ensure complete deprotonation of the acid.
-
Ester Formation: Add HATU (1.2 mmol) in a single portion. A distinct color change (typically to pale yellow) indicates the formation of the highly reactive O-At ester. Stir for exactly 15 minutes.
-
Amine Addition: Add the (1S)-1-(2-chlorophenyl)propan-1-amine hydrochloride (1.1 mmol) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS. Complete conversion is typically observed within 2 to 4 hours.
-
Work-Up: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the enantiopure amide.
Protocol B: Enantioselective Biocatalytic Synthesis of the Amine
While transition metal-catalyzed asymmetric hydrogenation of imines is a viable route[1], biocatalytic transamination provides superior enantiomeric excess (>99% ee) and avoids heavy metal contamination in late-stage API synthesis[5].
Step-by-Step Methodology:
-
Reaction Setup: In a bioreactor, dissolve 1-(2-chlorophenyl)propan-1-one (10 mM) in 50 mM HEPES buffer (pH 8.0).
-
Cofactor & Donor Addition: Add Pyridoxal-5'-phosphate (PLP) cofactor (0.1 mM) and Isopropylamine (500 mM). Causality Note: A massive excess of Isopropylamine is required to drive the thermodynamic equilibrium of the transamination toward the product side.
-
Enzymatic Conversion: Introduce a stereoselective ω-Transaminase (e.g., ATA-Spo, 1 mg/mL). Incubate at 30 °C with gentle agitation (150 rpm) for 24 hours.
-
Isolation: Adjust the pH to 10.0 using 1 M NaOH to ensure the product amine is fully deprotonated (free base form). Extract with Ethyl Acetate (3 × 20 mL).
-
Validation: Evaporate the solvent and determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).
References
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: ACS Publications URL
- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery Source: ChemRxiv URL
- Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)
- Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis Source: ResearchGate URL
- The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide Source: Benchchem URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BJOC - Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
derivatization of 1-(2-Chlorophenyl)propan-1-amine for chiral separation
Application Note: Enantiomeric Resolution of 1-(2-Chlorophenyl)propan-1-amine via Pre-Column Chiral Derivatization
Introduction & Rationale for Indirect Enantioseparation
The stereospecific analysis of chiral pharmaceutical building blocks, such as 1-(2-Chlorophenyl)propan-1-amine, is a critical regulatory requirement in drug development. This molecule is a sterically hindered, halogenated primary amine. While direct chiral separation using Chiral Stationary Phases (CSPs) is possible, basic amines often suffer from poor column loadability, severe peak tailing, and require expensive, specialized columns.
As an alternative, indirect enantioseparation via pre-column derivatization offers a highly robust, cost-effective, and scalable solution. By covalently tagging the racemic amine with a homochiral derivatizing agent (CDA), the enantiomers are converted into diastereomers[1]. Because diastereomers possess distinct physicochemical properties—specifically different hydrophobicities and intramolecular hydrogen-bonding capabilities—they can be baseline-resolved on standard, high-efficiency achiral reversed-phase (RP) columns (e.g., C18 or Pentafluorophenyl)[2].
Selection of Chiral Derivatizing Agents (CDAs)
For the derivatization of primary amines, two CDAs stand out due to their reliability and distinct detection mechanisms:
-
Marfey’s Reagent (FDAA - 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Reacts via Nucleophilic Aromatic Substitution (
). The resulting DNP-diastereomers are highly stable and exhibit strong UV absorbance[3]. -
OPA / IBLC (o-Phthalaldehyde + N-isobutyryl-L-cysteine): Reacts to form highly fluorescent isoindole adducts. While this provides superior sensitivity, the derivatives are transient and require automated in-needle derivatization[4].
Table 1: Quantitative Comparison of CDAs for Primary Amine Derivatization
| Parameter | Marfey's Reagent (FDAA) | OPA + Chiral Thiol (IBLC) |
| Reaction Mechanism | Nucleophilic Aromatic Substitution ( | Isoindole Ring Formation |
| Reaction Conditions | 60 mins @ 40°C (Alkaline pH) | < 1 min @ Room Temp (Alkaline pH) |
| Derivative Stability | High (> 48 hours at room temp) | |
| Detection Mode | UV (340 nm) / MS compatible | Fluorescence (Ex: 340 nm, Em: 450 nm) |
| Typical LOD | ~0.1 µg/mL[5] | ~0.04% enantiomeric impurity[4] |
| Key Advantage | Excellent stability; allows batch processing | Ultra-fast; exceptional FLD sensitivity |
Mechanistic Workflow
Workflow for indirect chiral separation of 1-(2-Chlorophenyl)propan-1-amine via FDAA and OPA/IBLC.
Detailed Experimental Protocols & Causality
Protocol A: Derivatization with Marfey's Reagent (FDAA)
This protocol is designed for high-throughput batch analysis where derivative stability is paramount.
Reagents Required:
-
Analyte: 1-(2-Chlorophenyl)propan-1-amine (2.5 mM in Methanol).
-
FDAA Solution: 1% (w/v) in Acetone (Prepare fresh daily)[2].
-
Buffer: 1 M Sodium Bicarbonate (
). -
Quenching Agent: 2 M Hydrochloric Acid (HCl).
Step-by-Step Methodology:
-
Alkalinization: Transfer 50 µL of the analyte solution into a 2 mL amber glass vial. Add 100 µL of 1 M
.-
Causality: The primary amine must be deprotonated to act as a nucleophile.
provides a mild alkaline environment (pH ~8.5) that ensures deprotonation without rapidly hydrolyzing the FDAA reagent[3].
-
-
Derivatization: Add 200 µL of the 1% FDAA solution. Vortex for 10 seconds.
-
Incubation: Heat the sealed vial in a water bath or thermoshaker at 40°C for 60 minutes.
-
Causality: The ortho-chloro substitution on the analyte creates steric hindrance. Heating to 40°C provides the necessary kinetic energy to overcome the activation barrier of the
reaction, ensuring quantitative conversion[3].
-
-
Quenching (Critical Step): Remove from heat and immediately add 50 µL of 2 M HCl.
-
Causality: HCl neutralizes the buffer, instantly halting the reaction. This prevents the formation of unwanted side products and protonates residual silanols during HPLC analysis, preventing peak tailing[5].
-
-
Dilution: Dilute the mixture with 600 µL of the HPLC mobile phase (e.g., 50% Acetonitrile) prior to injection.
Self-Validating System Check: Always prepare a "Reagent Blank" by substituting the analyte with pure Methanol. FDAA slowly hydrolyzes to form DNP-L-alanine, which will elute as a distinct peak. Identifying this peak in the blank ensures it is not mischaracterized as an enantiomeric impurity during data analysis.
Protocol B: Automated In-Needle Derivatization with OPA/IBLC
This protocol is chosen when ultra-high sensitivity is required (e.g., detecting <0.1% of the undesired enantiomer).
Reagents Required:
-
OPA Solution: 10 mg/mL in Methanol.
-
IBLC Solution: 10 mg/mL in Methanol.
-
Buffer: 0.4 M Sodium Borate, pH 10.4.
Step-by-Step Methodology:
-
Autosampler Programming: Program the HPLC autosampler to sequentially draw: 5 µL of Borate Buffer, 1 µL of Analyte, 1 µL of OPA, and 1 µL of IBLC.
-
In-Needle Mixing: Program the autosampler to perform 3 aspirate/dispense cycles within the sample loop, followed by a strict 1.0-minute wait time.
-
Causality: Isoindole derivatives are highly unstable and degrade rapidly. Manual derivatization introduces unacceptable timing variations. Automating the mixing in the needle ensures the exact same reaction time down to the second for every single injection, completely eliminating human error[4].
-
-
Injection: Inject the mixture directly onto the column.
-
Causality: The highly alkaline borate buffer (pH 10.4) is required to drive the isoindole formation[1]. Injecting this directly onto the column is mitigated by the buffering capacity of the acidic mobile phase.
-
Self-Validating System Check: Monitor the peak area of the isoindole derivative over three consecutive injections of the same sample. A relative standard deviation (RSD) > 2.0% indicates that the derivative is degrading within the loop, signaling that the autosampler mixing time must be shortened.
Chromatographic Conditions & Data Interpretation
For both derivatives, the separation relies on the differential interaction of the diastereomers with the stationary phase.
-
Column Selection: A Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm) is highly recommended over standard C18.
-
Causality: The PFP phase offers orthogonal
interactions and dipole-dipole interactions. Because 1-(2-Chlorophenyl)propan-1-amine contains a halogenated aromatic ring, the PFP column provides superior steric recognition of the diastereomers compared to purely hydrophobic C18 phases[4].
-
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: Acetonitrile.
-
-
Elution Order Causality: The spatial arrangement of the bulky groups (the 2-chlorophenyl ring vs. the DNP or Isoindole moiety) dictates the conformation. The diastereomer that can adopt a more planar, extended conformation will interact more strongly with the PFP stationary phase, resulting in a longer retention time.
References
- Marfey's reagent for chiral amino acid analysis - Ovid. ovid.com.
- Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC. oup.com.
- A Comparative Guide to Chiral Derivatizing Agents for HPLC Analysis: (S)-(+)
- High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed. nih.gov.
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC. nih.gov.
Sources
- 1. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ovid.com [ovid.com]
- 4. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
standard operating procedure for handling benzylic amine hydrochlorides
Title: Standard Operating Procedure for the Handling, Free-Basing, and Storage of Benzylic Amine Hydrochlorides Content Type: Application Note & Protocol Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Chemical Rationale
Benzylic amines are ubiquitous building blocks in pharmaceutical synthesis, agrochemicals, and materials science. However, the free base forms of these amines are notoriously difficult to handle: they are volatile, prone to rapid atmospheric oxidation, and readily absorb carbon dioxide to form carbamate salts. To circumvent these issues, benzylic amines are predominantly synthesized, shipped, and stored as 1[1].
The HCl salt form offers significant thermodynamic stability, rendering the amine non-volatile and resistant to oxidative degradation[2]. However, this stabilization introduces a new challenge: pronounced hygroscopicity. Moisture absorption can lead to severe weighing inaccuracies, stoichiometry imbalances in sensitive catalytic cycles, and the introduction of water into anhydrous reactions. Therefore, handling these salts requires precise protocols that bridge the gap between the stable salt and the reactive free amine.
Physicochemical Properties & Comparative Data
Understanding the physical differences between the free base and the HCl salt is critical for designing appropriate handling and reaction conditions.
Table 1: Comparative Physicochemical Properties of Benzylamine vs. Benzylamine Hydrochloride
| Property | Benzylamine (Free Base) | Benzylamine Hydrochloride (HCl Salt) |
| Molecular Weight | 107.16 g/mol | 143.61 g/mol |
| Physical State | Colorless to pale yellow liquid | White to off-white crystalline powder |
| Melting Point | 10 °C | 248 - 260 °C |
| Boiling Point | 184 - 185 °C | N/A (Decomposes) |
| Water Solubility | Miscible | Highly soluble (~50 mg/mL)[1] |
| Stability/Storage | Air-sensitive, absorbs CO2 | Stable, highly hygroscopic[1] |
| Volatility | High | Negligible[2] |
Workflow Diagram: Life Cycle of Benzylic Amine Salts
To visualize the operational flow from storage to reaction, the following diagram outlines the critical steps in handling benzylic amine hydrochlorides.
Workflow detailing the handling, free-basing, and synthetic utilization of benzylic amine salts.
Experimental Protocols
Protocol 1: Precision Handling and Weighing (Self-Validating)
Causality: Because benzylic amine hydrochlorides are1[1], exposure to ambient humidity rapidly increases their mass, leading to sub-stoichiometric amine addition in reactions. Procedure:
-
Store the benzylic amine hydrochloride in a tightly sealed container within a desiccator containing active Drierite (CaSO4) or silica gel, ideally under an inert gas[1].
-
Prior to weighing, allow the container to reach room temperature to prevent condensation.
-
Weigh the required mass quickly using an analytical balance. For highly sensitive reactions (e.g., asymmetric catalysis), perform the weighing inside a nitrogen-filled glovebox.
-
Self-Validation Step: To confirm the absence of absorbed water, record the weight of a test sample, expose it to ambient air for 10 minutes, and re-weigh. A mass increase of >1% indicates compromised storage, necessitating drying (vacuum oven at 50 °C for 12 hours) prior to use.
Protocol 2: In Situ Free-Basing for Anhydrous Organic Synthesis
Causality: Many organic transformations (e.g., DCC/HATU-mediated amide coupling, reductive amination) require the nucleophilic free amine. Converting the salt to the free base in situ avoids the isolation of the volatile and unstable free amine[2]. Procedure:
-
Suspend the benzylic amine hydrochloride (1.0 equiv) in a dry, reaction-compatible organic solvent (e.g., dichloromethane, DMF, or EtOAc) under an inert atmosphere (N2 or Argon)[3].
-
Add a non-nucleophilic organic base, such as4 or triethylamine (TEA), dropwise at 0 °C[4]. Use 1.2 to 1.5 equivalents of the base to ensure complete deprotonation.
-
Stir the mixture for 15–30 minutes. The suspension will typically clarify as the free amine is generated and the resulting trialkylammonium hydrochloride salt remains partially or fully soluble, depending on the solvent.
-
Self-Validation Step: Spot the reaction mixture on wet pH paper. A pH of 9–10 confirms the presence of the free amine. Proceed immediately with the addition of the electrophile.
Protocol 3: Aqueous Free-Basing and Extraction
Causality: When the trialkylammonium salt byproducts interfere with the downstream reaction, the free amine must be extracted prior to use. Procedure:
-
Dissolve the benzylic amine hydrochloride in minimal deionized water.
-
Cool the solution to 0–5 °C in an ice bath to minimize the volatilization of the free amine.
-
Slowly add a3 until the pH reaches >11, causing the free amine to separate as an immiscible oil[3].
-
Extract the aqueous layer immediately with a low-boiling organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Dry the combined organic layers over anhydrous Na2SO4.
-
Self-Validation Step: Perform a rapid TLC (Thin Layer Chromatography) using a ninhydrin stain. A distinct spot confirms the presence of the primary/secondary amine. Use the solution immediately; do not concentrate to dryness unless absolutely necessary, to avoid evaporative loss.
Protocol 4: Re-isolation as the Hydrochloride Salt
Causality: After a synthetic sequence (e.g., deacylation), isolating the product as a free amine often results in low yields due to high volatility. Re-forming the HCl salt ensures 2[2]. Procedure:
-
Dissolve the crude free benzylic amine in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a stoichiometric excess of anhydrous HCl in dioxane (4.0 M) or HCl gas. A 5[5].
-
Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum (0.5 mm Hg) to afford the pure amine hydrochloride salt.
Safety and Storage Considerations
Benzylic amine hydrochlorides are classified as skin and eye irritants. While they lack the severe inhalation hazards of their free-base counterparts, the dust can cause respiratory irritation[6][7].
-
Personal Protective Equipment (PPE): Always handle using nitrile gloves, safety goggles, and a lab coat[7].
-
Ventilation: Manipulate powders inside a certified fume hood to prevent inhalation of 7, which can cause mucosal irritation[7].
-
Incompatibilities: Store away from strong oxidizing agents to prevent exothermic decomposition[8].
References
[5] Title : (e)-2-methyl-3-phenylacrylic acid butyl ester - Organic Syntheses Procedure Source : orgsyn.org URL :
[8] Title : Material Safety Data Sheet - Benzylamine hydrochloride, 99% Source : coleparmer.com URL :
[3] Title : Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction Source : organic-chemistry.org URL :
[1] Title : Benzylamine hydrochloride | CAS 3287-99-8 Source : adipogen.com URL :
[2] Title : Mild N-deacylation of secondary amides by alkylation with organocerium reagents Source : rhhz.net URL :
[4] Title : Hydrochloride salt of amine : r/Chempros Source : reddit.com URL :
[6] Title : Benzylamine hydrochloride - Santa Cruz Biotechnology Source : scbt.com URL :
[7] Title : SAFETY DATA SHEET - Thermo Fisher Scientific Source : thermofisher.com URL :
Sources
- 1. adipogen.com [adipogen.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Yield of 1-(2-Chlorophenyl)propan-1-amine
Welcome to the Application Support Center. This guide is designed for research scientists and process chemists tasked with synthesizing 1-(2-chlorophenyl)propan-1-amine. This specific compound presents unique synthetic challenges due to the steric and electronic effects of the ortho-chloro substitution on the phenyl ring.
Below, you will find a deep dive into the mechanistic rationale of the synthetic pathways, self-validating experimental protocols, and a targeted troubleshooting FAQ to help you maximize your yield and purity.
Core Synthetic Workflows & Mechanistic Rationale
The synthesis of primary aliphatic amines from aryl ketones typically relies on either direct reductive amination or the reduction of an intermediate oxime 1. However, the bulky chlorine atom at the 2-position of 1-(2-chlorophenyl)propan-1-one creates significant steric hindrance, restricting the Bürgi-Dunitz trajectory for incoming nucleophiles.
Pathway A: Direct Reductive Amination (Lewis Acid Mediated)
Traditional reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) often results in poor yields for ortho-substituted propiophenones because the equilibrium heavily favors the ketone over the imine. The Causal Fix: We introduce Titanium(IV) isopropoxide (Ti(OiPr)₄). This reagent acts as a dual-purpose Lewis acid and water scavenger. It strongly coordinates to the carbonyl oxygen, increasing its electrophilicity to overcome steric hindrance, and traps the displaced water to irreversibly drive imine formation before reduction.
Pathway B: Oxime Formation and Chemoselective Reduction
Hydroxylamine is a smaller, highly reactive nucleophile (due to the alpha-effect of adjacent lone pairs) that easily attacks hindered ketones. The resulting oxime is highly stable and isolable. The Causal Fix: For the subsequent reduction, using Palladium on Carbon (Pd/C) with hydrogen gas will inevitably cause hydrodehalogenation (cleaving the aryl chloride). Therefore, we mandate the use of Borane-Tetrahydrofuran (BH₃·THF) or Zinc/HCl, which are strictly chemoselective for the C=N bond and preserve the aryl halide 2.
Synthetic pathways for 1-(2-Chlorophenyl)propan-1-amine highlighting chemoselectivity.
Self-Validating Experimental Protocols
Protocol A: Two-Step Oxime Formation & Chemoselective Reduction (Recommended for Highest Purity)
Step 1: Oxime Formation
-
Reaction: Dissolve 1-(2-chlorophenyl)propan-1-one (1.0 eq) in absolute ethanol (0.5 M). Add hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.0 eq). Stir at 60°C for 4 hours.
-
Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute in 1 mL EtOAc, and run TLC (Hexane:EtOAc 8:2, UV visualization). The ketone starting material (Rf ~0.6) must be entirely replaced by the oxime (Rf ~0.3). Do not proceed if ketone remains; add 0.2 eq Et₃N and stir for 2 more hours.
-
Workup: Evaporate ethanol under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the oxime.
Step 2: Borane Reduction
-
Reaction: Dissolve the oxime in anhydrous THF (0.2 M) under an inert atmosphere (N₂/Ar). Cool to 0°C. Dropwise, add a 1.0 M solution of BH₃·THF complex (3.0 eq). Reflux at 80°C for 16 hours.
-
Quench: Cool to 0°C. Carefully quench by adding 1 M HCl dropwise until gas evolution ceases. Stir for 1 hour to break the boron-amine complex.
-
Self-Validation (IPC): Spot the reaction mixture on TLC. Perform a Ninhydrin stain and heat the plate. A distinct purple/blue spot at Rf ~0.1 confirms the presence of the primary amine.
-
Workup: Extract the acidic aqueous layer with diethyl ether to remove non-basic impurities. Basify the aqueous layer to pH 12 using 2 M NaOH, and extract the free base amine with EtOAc. Dry and concentrate.
Quantitative Data Summary
The following table summarizes the expected outcomes of various synthetic approaches to allow for rapid experimental decision-making.
| Synthesis Route | Key Reagents | Typical Yield (%) | Primary Impurity Risk | Scalability | Reaction Time |
| Direct Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 35 - 50% | Secondary Amine (Over-alkylation) | High | 24 - 48 h |
| Lewis-Acid Reductive Amination | Ti(OiPr)₄, NH₃, NaBH₄ | 65 - 75% | Titanium oxide emulsions during workup | Medium | 12 - 16 h |
| Oxime + Catalytic Hydrogenation | NH₂OH·HCl, H₂, Pd/C | 40 - 55% | 1-Phenylpropan-1-amine (Dehalogenation) | High | 8 - 12 h |
| Oxime + Borane Reduction | NH₂OH·HCl, BH₃·THF | 80 - 90% | Unreacted Oxime (if BH₃ is degraded) | Medium | 20 - 24 h |
Troubleshooting Guides & FAQs
Q: Why am I getting a high percentage of secondary and tertiary amine byproducts during direct reductive amination? A: This is a classic kinetic issue known as over-alkylation. The newly formed primary amine (1-(2-chlorophenyl)propan-1-amine) is a stronger nucleophile than the ammonia present in the solution. It will attack unreacted ketone to form a secondary imine, which then reduces to a secondary amine. Solution: You must overwhelm the system with ammonia. Use a minimum of 10 to 20 equivalents of ammonium acetate. Alternatively, switch to the oxime route (Protocol A), which inherently prevents over-alkylation because the intermediate is isolated before reduction.
Q: My oxime reduction using BH₃·THF seems to stall, and I recover mostly starting material. What is going wrong? A: Borane-THF is highly sensitive to moisture and degrades rapidly over time, forming unreactive boric acid derivatives. Solution: Always titrate your BH₃·THF solution before use, or use a fresh bottle. Furthermore, ensure your oxime intermediate is rigorously dried (e.g., azeotropic distillation with toluene) before adding it to the THF solvent, as residual water will violently quench the borane reagent before it can reduce the oxime.
Q: I am experiencing severe, unbreakable emulsions during the aqueous workup of the Titanium-mediated reductive amination. How do I separate the phases? A: Titanium(IV) salts hydrolyze into gelatinous, insoluble titanium dioxide (TiO₂) polymers upon contact with water, which trap organic droplets and cause severe emulsions. Solution: Do not use standard aqueous workup. Instead, quench the reaction by adding a 10% aqueous solution of Rochelle salt (potassium sodium tartrate) or 1 M NaOH, and stir vigorously for 1-2 hours. These reagents act as chelating agents that break down the polymeric titanium networks into water-soluble complexes, allowing for clean phase separation.
Q: Can I use Palladium on Carbon (Pd/C) to reduce the oxime instead of Borane to save costs? A: It is highly discouraged for this specific substrate. The 2-chloro substitution on the aromatic ring is highly susceptible to hydrogenolysis (cleavage of the C-Cl bond) under standard Pd/C hydrogenation conditions. This will yield 1-phenylpropan-1-amine (the deschloro analog) as a major impurity, which is nearly impossible to separate via standard column chromatography due to identical polarity. If you must use catalytic hydrogenation, substitute Pd/C with Platinum dioxide (PtO₂) or Raney Nickel, which exhibit lower rates of hydrodehalogenation.
References
- 1-(4-CHLOROPHENYL)
- Preparation of Amines Source: CK-12 Foundation URL
Sources
Technical Support Center: Troubleshooting the Hygroscopic Nature of Amine Hydrochloride Salts
Welcome to the Technical Support Center for handling amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these compounds. Here, we move beyond simple procedural lists to explain the underlying scientific principles, providing you with the expertise to not only solve immediate problems but also to anticipate and prevent future issues.
Section 1: Understanding the "Why" - The Science of Hygroscopicity
Before troubleshooting, it's crucial to understand the root cause. The tendency of a substance to absorb moisture from the air is known as hygroscopicity.[1][2] For amine hydrochloride salts, this is a common and often problematic characteristic.
Q1: Why are many amine hydrochloride salts hygroscopic?
A1: The hygroscopicity of amine hydrochloride salts stems from the strong affinity of the salt's ions, particularly the chloride anion and the protonated amine cation, for water molecules.[3][4] Several factors contribute to this phenomenon:
-
Strong Ion-Dipole Interactions: Water is a polar molecule with a significant dipole moment. The positively charged ammonium center and the negatively charged chloride ion can form strong ion-dipole interactions with water molecules, effectively pulling them from the atmosphere into the crystal lattice.
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Hydrogen Bonding: The N-H bonds of the protonated amine are excellent hydrogen bond donors, while the chloride ion is a competent hydrogen bond acceptor. Water molecules can readily form hydrogen bonds with these sites, facilitating their absorption.[3]
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Crystal Lattice Energy: The stability of the crystal lattice plays a role. If the energy released by the hydration of the ions is greater than the energy required to overcome the lattice forces, the salt will readily absorb water.
The degree of hygroscopicity can be influenced by the specific structure of the amine. For instance, the presence of other functional groups that can participate in hydrogen bonding can increase a salt's affinity for water. Conversely, bulky, non-polar (hydrophobic) groups on the amine can shield the charged centers and reduce moisture uptake.[5]
Section 2: Problem-Focused Troubleshooting Guides
This section directly addresses common issues encountered in the laboratory and during the development process.
Issue 1: My Amine Hydrochloride Salt is Clumpy, Caked, or Has Turned into a Gummy/Oily Substance.
This is a classic sign of significant moisture absorption.[1][3] The physical state of your compound has changed, which can lead to a cascade of other problems.
Q2: My powder is no longer a free-flowing solid. What happened, and can I still use it?
A2: Your salt has absorbed enough atmospheric moisture to cause the particles to stick together (caking) or, in more extreme cases, to dissolve in the absorbed water, a process called deliquescence.[3] This leads to several critical problems:
-
Inaccurate Weighing: It is impossible to accurately weigh a clumpy or oily substance, leading to significant errors in solution concentrations and reaction stoichiometry.[1]
-
Chemical Instability: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity of your compound.[1][3]
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Processing and Formulation Issues: In a drug development context, these physical changes severely impact flowability, blend uniformity, and tablet compression, making manufacturing difficult.[6]
Whether you can still use it depends on your application. For non-critical applications where high precision is not required, you may be able to proceed after drying. However, for quantitative work, GMP applications, or sensitive reactions, it is highly recommended to either use a fresh, properly stored lot or to dry and then rigorously re-analyze the material for purity and identity.
Q3: What is the most effective way to dry my hygroscopic amine hydrochloride salt?
A3: The best method depends on the thermal stability of your specific compound and the level of dryness required. Always verify the melting and decomposition point of your salt before applying heat.
| Drying Method | Temperature Range | Time | Pros | Cons |
| Vacuum Oven | 60-80°C (or lower, depending on stability) | 4-8 hours | Efficient, relatively fast, minimizes thermal degradation compared to higher temps.[7] | Requires specialized equipment. |
| Desiccator (Vacuum) | Room Temperature | 12-48 hours | Very gentle, minimizes risk of thermal decomposition and oxidation.[7] | Slower than oven drying. |
| Desiccator (Static) | Room Temperature | Days | Simple, no heat involved. | Very slow, may be incomplete for highly hygroscopic salts.[7] |
| Azeotropic Drying (Solvent Slurry) | Varies with solvent | 1-3 hours | Can be effective for removing water from gummy solids. | Introduces a solvent that must then be removed. |
Experimental Protocol: Drying a Clumped Amine Hydrochloride Salt via Vacuum Oven
-
Preparation: If the salt is heavily caked, gently break up the larger clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove bag or a nitrogen-purged glovebox).
-
Loading: Spread the salt in a thin layer on a clean, tared, vacuum-safe glass dish (like a watch glass or Petri dish) to maximize surface area.
-
Drying Cycle:
-
Place the dish in the vacuum oven.
-
Close the door and ensure a tight seal.
-
Begin applying vacuum.
-
Once the desired vacuum level is reached, set the temperature (e.g., 60°C).
-
Dry for a minimum of 4 hours. For very wet samples, extend the time.
-
-
Cooling & Storage:
-
Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Break the vacuum with a dry, inert gas like nitrogen or argon.
-
Immediately transfer the dried salt to a tightly sealed container, preferably inside a desiccator.
-
Issue 2: My Analytical Results are Inconsistent or Suggest Impurity.
Moisture can be a hidden reactant or can interfere with analytical techniques, leading to unreliable data.
Q4: I'm seeing batch-to-batch variability in my assay results. Could hygroscopicity be the cause?
A4: Absolutely. If one batch has absorbed 5% water by weight, every 100 mg you weigh out only contains 95 mg of your active compound. This directly impacts assays, potency measurements, and reaction yields. Furthermore, absorbed water can lead to chemical degradation, creating impurities that will be detected by methods like HPLC or NMR.[1]
Q5: How can I accurately weigh a highly hygroscopic amine hydrochloride salt?
A5: Speed and environment are key. The goal is to minimize the sample's exposure time to the ambient atmosphere.[1][2]
Workflow for Weighing Hygroscopic Salts
Caption: Decision workflow for hygroscopicity.
Stability studies under controlled temperature and humidity conditions, as defined by ICH guidelines, are mandatory to establish the shelf-life and storage conditions for the final drug product. [8][9][10]
Section 3: Frequently Asked Questions (FAQs)
-
Q8: Can I just add a drying agent like anhydrous magnesium sulfate to my reaction to counteract the water from my hygroscopic starting material?
-
A8: While this might seem like a quick fix, it's not ideal. You would need to add a stoichiometric excess of the drying agent, which could interfere with your reaction, complicate the workup, and make it difficult to calculate an accurate yield. It is far better practice to start with a dry, well-characterized material.
-
-
Q9: My amine hydrochloride salt is discolored (yellow/brown). Is this related to moisture?
-
A9: Not always directly, but moisture can facilitate it. Discoloration in amines and their salts is often due to oxidation. [7]The presence of absorbed water can create a solution on the crystal surface, potentially accelerating oxidative degradation, especially upon exposure to air and light.
-
-
Q10: Are there alternative salt forms that are less hygroscopic than the hydrochloride?
-
A10: Yes. Salt selection is a key part of drug development. [11]While hydrochloride salts are common due to their ability to improve solubility, other counter-ions can be used to generate salts with different properties. [12][13]Salts like mesylates, tosylates, or fumarates may offer a better balance of solubility, stability, and lower hygroscopicity for a given amine. [14][15]However, changing the salt form can affect many other properties, so a full screening process is necessary. [16]
-
References
-
Liew, C. V., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(8), 984. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021). Forming oxalate salts of amines. Retrieved from [Link]
-
Pharmaceutical labeling machine manufacturer. (2024, July 22). Different Drug Storage Conditions. Retrieved from [Link]
-
Al-Shdefat, R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 78. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). DEHYDRATING MAGNESIUM CHLORIDE BY DOUBLE-SALT DECOMPOSITION. Retrieved from [Link]
-
Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 150, 341-346. Retrieved from [Link]
-
Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]
-
American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]
-
Khan, T., & Mital, A. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 27(19), 6634. Retrieved from [Link]
-
Reddit. (2021, September 15). Why is hydrogen chloride in everything? r/chemistry. Retrieved from [Link]
-
The Hendrix Group, Inc. (n.d.). Ammonium Chloride. Retrieved from [Link]
-
Liu, Y., et al. (2021). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. Atmosphere, 12(11), 1500. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Dizaj, S. M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2339. Retrieved from [Link]
-
Wang, Z., et al. (2018). The Effect of Hydrophobicity of Ammonium Salts on Stability of Quasi‐2D Perovskite Materials in Moist Condition. Advanced Energy Materials, 8(19), 1800041. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). The effect of storage conditions on the physical stability of tablets. Retrieved from [Link]
-
HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]
-
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? Retrieved from [Link]
-
ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (n.d.). Chemical characteristics of inorganic ammonium salts in PM2.5 in the atmosphere of Beijing (China). Retrieved from [Link]
-
IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]
-
Reddit. (2018, March 21). Why do most medicinal pills have "-HCl" added to the end? r/askscience. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2023, November 6). The effect of atmospherically relevant aminium salts on water uptake. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
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- 8. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. gsconlinepress.com [gsconlinepress.com]
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- 13. reddit.com [reddit.com]
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- 16. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Reductive Amination of Sterically Hindered Ketones
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming C-N bonds with sterically challenging ketones. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this critical transformation.
Troubleshooting Guide
This section addresses specific, common problems encountered during the reductive amination of sterically hindered ketones.
Q1: My reaction shows low or no conversion to the desired amine. What are the likely causes and how can I fix it?
A1: Low or no conversion in the case of sterically hindered ketones is almost always rooted in the sluggish formation of the crucial imine or iminium ion intermediate. The steric bulk around the carbonyl group impedes the initial nucleophilic attack by the amine and the subsequent dehydration.
Primary Causes & Solutions:
-
Slow Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion heavily favors the starting materials.[1]
-
Solution 1: Catalytic Acid. The addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), is often essential.[2][3] The acid protonates the carbonyl oxygen, making the ketone a much better electrophile. It also facilitates the dehydration of the hemiaminal intermediate. Typically, one equivalent of AcOH is a good starting point when using a reagent like sodium triacetoxyborohydride.[2]
-
Solution 2: Increase Temperature & Time. For very hindered substrates, room temperature may be insufficient. Gently heating the reaction (e.g., to 40-60 °C) can significantly accelerate imine formation.[4] Extending the reaction time to 24 hours or longer is also a common strategy.[4]
-
Solution 3: Water Removal. Since imine formation is a condensation reaction that releases water, its presence can inhibit the reaction by Le Châtelier's principle.[1] Adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) can drive the equilibrium toward the imine product.
-
-
Ineffective Reducing Agent: The choice of hydride is critical. A reagent that is too mild may not reduce the sterically encumbered iminium ion, while one that is too harsh will reduce the starting ketone.
-
Solution: Switch to a More Suitable Hydride. Sodium triacetoxyborohydride, NaBH(OAc)₃, is widely regarded as the reagent of choice for these challenging reactions.[2][3][5] Its steric bulk makes it less reactive towards the hindered ketone, but it is sufficiently potent to reduce the iminium ion. It is also less toxic and less moisture-sensitive than its main alternative, sodium cyanoborohydride.
-
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low-yield reductive aminations.
Q2: I'm observing significant amounts of alcohol by-product from my starting ketone. Why is this happening?
A2: The formation of an alcohol by-product is a clear indication that your reducing agent is reducing the starting ketone competitively with, or even faster than, the desired iminium ion intermediate.[6]
Primary Cause & Solutions:
-
Overly Reactive Reducing Agent: Sodium borohydride (NaBH₄) is a powerful reducing agent that readily reduces aldehydes and ketones.[1] In sterically hindered cases where iminium ion formation is slow, NaBH₄ will preferentially reduce the more abundant and accessible ketone.
-
Solution 1: Use a Chemoselective Reducing Agent. This is the most critical fix. You must use a hydride source that is selective for the iminium ion over the carbonyl.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the premier choice. It is attenuated by the electron-withdrawing and sterically bulky acetate groups, making it highly selective for the protonated imine intermediate.[1][2][3]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective, but its efficacy is pH-dependent. At a pH of 6-8, it rapidly reduces iminium ions, while the reduction of ketones is very slow.[1][2] However, its high toxicity and the potential to form HCN gas are significant drawbacks.
-
-
-
Incorrect pH: If the reaction medium is too acidic (pH < 4), the rate of ketone reduction by reagents like NaBH₃CN can increase, negating the desired selectivity.[1]
-
Solution: Maintain Mildly Acidic Conditions. The goal is a pH of approximately 4-6. This is acidic enough to catalyze imine formation but not so acidic that it protonates the amine starting material into a non-nucleophilic state or enhances ketone reduction.[6] Using a stoichiometric amount of acetic acid with NaBH(OAc)₃ usually achieves this balance perfectly.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is definitively the best for sterically hindered ketones, and why?
A1: While there is no universal "best," Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the most robust and widely recommended first choice for sterically demanding substrates.[2][3][5]
The rationale is based on a balance of reactivity and selectivity. The reaction proceeds via reduction of the iminium ion, which is more electrophilic than the starting ketone. A successful reductive amination hinges on a reagent that can exploit this difference.
| Reagent | Typical Conditions | Selectivity | Pros | Cons |
| NaBH(OAc)₃ | DCE or THF, often with AcOH[2] | Excellent | Mild, highly selective, commercially available, less toxic, tolerant of many functional groups.[2][3] | Higher molecular weight, can be slower than other reagents. |
| NaBH₃CN | Methanol or THF, pH 6-8[1] | Excellent (at optimal pH) | Very selective for iminium ions over ketones under the right conditions.[1][6] | Highly toxic (HCN risk), pH-sensitive, can introduce cyanide by-products.[1][7] |
| Catalytic H₂ | Pd, Pt, or Ni catalyst, H₂ pressure | Variable | Atom economical, excellent for large scale.[2] | May require high pressure/temp for hindered substrates; can reduce other functional groups (e.g., C=C bonds, nitro groups).[2] |
| Specialized Catalysts | Ir, Rh, Ru complexes[8][9] | High | Can succeed where all other methods fail, highly efficient.[8][10] | Expensive, may require specific ligands and conditions. |
| HSiCl₃ / Lewis Base | DCM, with TMEDA or DMF[11] | Good | Metal-free, effective for hindered tertiary amines.[11][12] | Moisture sensitive, can be sluggish. |
Q2: Can you explain the "direct" (one-pot) vs. "indirect" (two-step) reductive amination and when to use each?
A2: The choice between these two protocols depends on the reactivity of your substrates and the challenges you encounter.
-
Direct (One-Pot) Reductive Amination: In this approach, the ketone, amine, and reducing agent (and catalyst, if needed) are all mixed together at the start of the reaction.[2] This is the most common and convenient method. It relies on the in situ formation of the iminium ion being faster than the reduction of the ketone. This strategy is highly successful when using selective reagents like NaBH(OAc)₃.[2]
-
Indirect (Two-Step) Reductive Amination: This method involves two distinct steps. First, the ketone and amine are reacted under conditions that favor imine formation (e.g., heating in toluene with a Dean-Stark trap to remove water).[6] Once the imine is formed, it is then subjected to reduction in a second step. Because the ketone is no longer present in the reduction step, a less selective (and often cheaper/more powerful) reducing agent like NaBH₄ can be used.[2][6]
When to use the indirect method:
-
When imine formation is exceptionally slow due to extreme steric hindrance.
-
When the direct method consistently results in low yields or significant ketone reduction, even with selective reagents.
-
When you need absolute control over the reaction and want to confirm imine formation (e.g., by NMR or IR) before committing to the reduction.
Protocol Comparison: Direct vs. Indirect
Caption: Workflow comparison of direct versus indirect reductive amination.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Bar-Zeev, M., et al. (2020). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]
-
Afanasyev, O. I., & Chusov, D. (2020). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. INEOS OPEN. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved March 7, 2024, from [Link]
-
Wang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]
-
Scharnagl, F. K., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Organic Process Research & Development. [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.[Link]
-
Reddit user discussion on reductive amination procedures. (2023). r/Chempros. [Link]
-
Afanasyev, O. I., et al. (2019). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]
-
Afanasyev, O. I., et al. (2019). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Wang, D., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]
-
Reddit user discussion on unsuccessful reductive amination. (2023). r/chemistry. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. [Link]
-
Tarasevich, V. A., & Kozlov, N. G. (2001). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Russian Chemical Reviews. [Link]
-
Bommarius, A. S., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. ResearchGate. [Link]
-
Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in 2-Chlorophenylamine Preparation
Welcome to the technical support center for the synthesis of 2-chlorophenylamine (2-chloroaniline). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address specific issues, grounded in mechanistic principles and field-proven solutions.
The most prevalent industrial and laboratory-scale synthesis of 2-chlorophenylamine involves the reduction of 2-chloronitrobenzene. While seemingly straightforward, this transformation is fraught with potential side reactions that can significantly impact yield, purity, and downstream applications. This guide will focus on diagnosing and mitigating these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My primary impurity is aniline. Why am I losing the chloro-substituent, and how can I prevent this hydrodechlorination?
Answer: This is the most common side reaction, known as hydrodechlorination or simply dehalogenation. It occurs when the carbon-chlorine bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of aniline. This is particularly problematic in catalytic hydrogenation, where the catalyst that reduces the nitro group can also facilitate C-Cl bond scission.[1][2]
Causality: The mechanism often involves the oxidative addition of the aryl chloride to the metal catalyst surface (e.g., Palladium). Palladium is particularly notorious for causing dehalogenation compared to platinum.[2] Harsh reaction conditions such as high hydrogen pressure, elevated temperatures, and prolonged reaction times exacerbate this issue by providing the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[1]
Mitigation Strategies:
-
Catalyst Selection & Modification:
-
Avoid Standard Pd/C: Palladium on carbon is highly active for dehalogenation.[2] If you must use it, opt for lower loadings (1-5%) and consider specialized, less reactive supports.
-
Prefer Platinum Catalysts: Platinum-based catalysts (e.g., Pt/C) generally show higher selectivity for nitro group reduction with less dehalogenation compared to palladium.[3]
-
Use Bimetallic or Modified Catalysts: Gold-palladium (Au-Pd) bimetallic catalysts have been shown to enhance selectivity by altering the electronic properties of the active sites, thus suppressing dehalogenation.[4] Similarly, catalysts on specific supports like zeolites can improve performance.
-
Consider Raney Nickel: Raney nickel can be effective, but catalyst quality and reaction conditions must be strictly controlled to prevent dehalogenation.[5]
-
-
Reaction Condition Optimization:
-
Temperature & Pressure: Operate at the lowest effective temperature (e.g., 25-80°C) and hydrogen pressure (e.g., 0.5-1.2 MPa) that still allows for a reasonable reaction rate.[2]
-
Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol are common.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and stop it as soon as the starting material is consumed to prevent over-reduction of the desired product.
-
-
Alternative Reduction Methods:
-
Metal-Acid (Béchamp Reduction): This classic method using iron powder in the presence of an acid (like HCl or acetic acid) is highly selective for nitro group reduction and generally does not cause dehalogenation.[6][7] It is a robust, cost-effective, and scalable alternative.
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate or formate salts with a catalyst (e.g., Pd/C, Fe/CaCl2) can be a milder and more selective method than using high-pressure hydrogen gas.[8]
-
| Parameter | Issue | Recommended Action | Rationale |
| Catalyst | High activity catalyst (e.g., standard 10% Pd/C) is causing C-Cl cleavage. | Switch to a Pt/C catalyst, a modified Pd catalyst, or a non-noble metal catalyst like Raney Nickel.[2][3][5] | Different metals have varying intrinsic activities towards C-Cl bond hydrogenolysis. Pt is generally more selective than Pd. |
| Temperature | Reaction temperature is too high (>100°C). | Reduce temperature to the 40-80°C range and monitor reaction progress. | Higher temperatures provide more energy for the undesired dehalogenation side reaction. |
| H₂ Pressure | Hydrogen pressure is excessively high. | Lower the pressure to < 1.5 MPa.[4] | High hydrogen concentration on the catalyst surface can promote hydrogenolysis. |
| Reaction Time | The reaction is left for too long after the starting material is consumed. | Monitor the reaction by TLC/GC and quench immediately upon completion. | The desired product (2-chloroaniline) can itself undergo dehalogenation under prolonged exposure to hydrogenation conditions. |
| Method | Catalytic hydrogenation is proving unselective. | Switch to a metal-acid reduction (e.g., Fe/HCl) or a transfer hydrogenation protocol.[7][8] | These methods operate via different mechanisms that are inherently more chemoselective for the nitro group over the aryl halide. |
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-chloronitrobenzene (1 equiv.) and ethanol or water as the solvent.
-
Reagents: Add iron powder (approx. 3 equiv.). Heat the mixture to a gentle reflux (around 80-90°C).[6]
-
Reaction: Slowly add concentrated hydrochloric acid (a catalytic amount, e.g., 0.1-0.2 equiv.) portion-wise to the refluxing mixture. The reaction is exothermic.
-
Monitoring: Monitor the reaction progress by TLC until all the 2-chloronitrobenzene has been consumed.
-
Work-up: Cool the reaction mixture and make it basic with an aqueous solution of sodium carbonate or sodium hydroxide. This will precipitate iron salts.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.
Question 2: My final product is discolored and contains several unidentified impurities. What are these likely byproducts and how do I ensure complete reduction?
Answer: Discoloration and multiple impurities often point to incomplete reduction and the presence of reactive intermediates. The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[1]
Causality: Phenylhydroxylamine intermediates are notoriously unstable.[9] If they accumulate in the reaction mixture, they can undergo condensation or disproportionation reactions to form colored dimeric species like azoxy (-N=N(O)-), azo (-N=N-), and hydrazo (-NH-NH-) compounds. The presence of these highly conjugated systems, even in trace amounts, can lead to significant discoloration of the final product.
Accumulation of these intermediates can be caused by:
-
Catalyst Deactivation: The catalyst may lose activity before the reaction is complete.[5]
-
Insufficient Reducing Agent: Not enough hydrogen or other reducing agent is available to drive the reaction to the final amine stage.
-
Suboptimal Conditions: Low temperature or pressure may slow the final reduction steps, allowing intermediates to build up.
Caption: Troubleshooting workflow for dimerization side reaction.
Mitigation Strategies:
-
Strict pH Control: This is the most critical factor. Ensure your reaction is run under neutral or, preferably, acidic conditions. If you are using a procedure that involves a base, it is unsuitable for the synthesis of 2-chloroaniline and must be modified.
-
Method Selection: Employing a metal-acid reduction like Fe/HCl is the most straightforward way to guarantee acidic conditions and prevent the formation of DHB. [6]3. Additive Check: Scrutinize all reagents and additives. Ensure that no unintended basic impurities are being introduced into your reaction vessel.
References
-
Materials Advances. (2025, August 14). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. RSC Publishing. DOI:10.1039/D5MA00711A. Retrieved from [Link]
-
Thieme. (2022, September 20). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Retrieved from [Link]
-
Nuneslaw. (n.d.). Reduction Of Nitro Chlorobenzene. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Effect of catalyst and substituents on the hydrogenation of chloronitrobenzenes. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
- Google Patents. (n.d.). US3148217A - Catalytic hydrogenation of halonitrobenzene compounds.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
PMC. (n.d.). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
European Patent Office. (n.d.). EP 0500156 A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from [Link]
-
Nanoscale Advances. (2025, January 21). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. RSC Publishing. DOI:10.1039/D4NA00870G. Retrieved from [Link]
- Google Patents. (n.d.). CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline.
- Google Patents. (n.d.). CN105622432A - Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene.
Sources
- 1. ftp.nuneslaw.com [ftp.nuneslaw.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts: Effects of Reduction Methods [scirp.org]
- 5. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. scispace.com [scispace.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. CN105622432A - Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene - Google Patents [patents.google.com]
Validation & Comparative
1H NMR Spectrum Interpretation of 1-(2-Chlorophenyl)propan-1-amine HCl: A Comparative Guide to Solvent Selection and Isomeric Differentiation
1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 40023-85-6) is a critical synthetic intermediate and a structural analog belonging to the
This guide provides an objective, data-driven comparison of NMR solvent performances, detailed spectral assignments, and validated experimental protocols for interpreting the 1H NMR spectrum of this specific compound.
Comparative Analysis 1: NMR Solvent Selection for Amine Salts
The choice of deuterated solvent drastically impacts the spectral resolution and the visibility of crucial functional groups in 1-(2-chlorophenyl)propan-1-amine HCl. Because the target is a hydrochloride salt, the amine group exists as an ammonium cation (-NH
-
DMSO-d6 (Optimal for Salt Verification): DMSO-d6 is the premier choice for observing exchangeable protons. In anhydrous DMSO-d6, the -NH
protons appear as a distinct, highly deshielded broad singlet around 8.5–8.8 ppm. Observing this peak provides self-validating proof that the molecule is in its hydrochloride salt form rather than a free base. -
D
O / Deuterium Oxide (Optimal for Peak Simplification): D O offers excellent solubility for HCl salts. However, the -NH protons rapidly exchange with deuterium, rendering them invisible to 1H NMR (the signal merges into the HOD peak at ~4.7 ppm). While this prevents salt verification, it simplifies the spectrum by removing the broad ammonium peak that can sometimes obscure the benzylic C1-H multiplet. -
CD
OD / Methanol-d4 (The Middle Ground): Methanol-d4 offers excellent solubility and sharp aliphatic peaks, but similar to D O, the exchangeable ammonium protons are lost to the solvent's hydroxyl exchange peak (~4.8 ppm)[3].
1H NMR Spectral Interpretation & Quantitative Data
When analyzed in DMSO-d6 at 400 MHz, the molecule exhibits a highly specific splitting pattern driven by its chiral center and the ortho-substituted aromatic ring.
Table 1: 1H NMR Chemical Shifts and Causality (DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Structural Rationale & Causality |
| 0.85 | Triplet (t) | 3H | -CH | Coupled to the adjacent -CH |
| 1.75 - 2.05 | Multiplet (m) | 2H | -CH | Diastereotopic protons: Adjacent to the chiral benzylic center (C1), these two protons exist in different magnetic environments, resulting in complex multiplet splitting rather than a simple quintet. |
| 4.60 | Multiplet (m) | 1H | -CH- (C1) | Highly deshielded by the electron-withdrawing adjacent aromatic ring and the electronegative -NH |
| 7.35 - 7.55 | Multiplet (m) | 3H | Ar-H (H4, H5, H3) | Aromatic protons meta and para to the alkyl chain; H3 is further deshielded by the inductive effect of the ortho-chlorine. |
| 7.70 | Doublet (d) | 1H | Ar-H (H6) | Deshielded by its spatial proximity to the benzylic ammonium group. |
| 8.65 | Broad Singlet | 3H | -NH | Ammonium protons. The signal is broad due to the quadrupolar relaxation of the nitrogen-14 nucleus and intermediate exchange rates in anhydrous DMSO. |
Comparative Analysis 2: Differentiating Positional Isomers
A common challenge in synthesizing substituted
-
2-Chloro (Target - Ortho): The aromatic region displays a distinct asymmetric pattern (typically a doublet, two overlapping multiplets, and a downfield doublet). Furthermore, the steric hindrance of the ortho-chlorine restricts the free rotation of the alkyl chain, which can cause slight broadening of the benzylic C1-H signal compared to other isomers.
-
4-Chloro (Alternative - Para): The aromatic region simplifies dramatically into a classic AA'BB' pseudo-quartet (two distinct doublets integrating for 2H each,
Hz) due to the plane of symmetry in the para-substituted ring[5]. -
3-Chloro (Alternative - Meta): Displays a highly complex asymmetric pattern, but crucially features a distinct, isolated singlet-like multiplet (H2) located between the chloro and alkyl groups, which is highly deshielded and easily identifiable[6].
Experimental Protocols: Self-Validating NMR Workflow
To ensure scientific integrity and absolute confidence in the structural assignment, the following protocol incorporates a self-validating D
Step-by-Step Sample Preparation and D O Exchange
-
Sample Weighing: Accurately weigh 15–20 mg of 1-(2-Chlorophenyl)propan-1-amine HCl.
-
Solvent Addition: Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard) in a clean glass vial.
-
Homogenization: Vortex the mixture for 30 seconds. Causality: Complete dissolution is critical; floating particulate matter degrades magnetic field homogeneity, ruining the shimming process and broadening sharp peaks.
-
Transfer: Transfer the clear solution into a standard 5 mm NMR tube using a glass Pasteur pipette.
-
Initial Acquisition: Acquire the standard 1H NMR spectrum using a minimum of 16 scans and a 10-second relaxation delay (
) to ensure accurate quantitative integration of the protons. -
D
O Exchange (Self-Validation): Remove the NMR tube from the spectrometer. Add 2 drops of D O directly into the tube, cap it, and invert 5 times to mix. -
Secondary Acquisition: Re-acquire the spectrum. Causality: The labile N-H protons rapidly exchange with the excess deuterium to form N-D. Because deuterium resonates at a vastly different frequency, the broad signal at ~8.65 ppm will completely vanish, while the HOD peak at ~3.3 ppm will increase. This definitively proves the 8.65 ppm peak belongs to an exchangeable heteroatom, confirming the hydrochloride salt state.
Workflow Visualization
Workflow for NMR solvent selection and regioisomer differentiation of the target amine salt.
References
-ethylbenzylamine". ResearchGate. Available at: [Link] 6.[2] GuideChem. "14321-27-8 N-Ethylbenzylamine C9H13N, Formula, NMR". Guidechem.com. Available at:Sources
- 1. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride | C9H13Cl2N | CID 16219122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vivanls.com [vivanls.com]
C13 NMR chemical shifts for 1-(2-Chlorophenyl)propan-1-amine hydrochloride
Technical Assessment: C13 NMR Characterization of 1-(2-Chlorophenyl)propan-1-amine HCl
Executive Summary & Structural Context
Compound: 1-(2-Chlorophenyl)propan-1-amine hydrochloride CAS: 873893-94-8 (related free base/salt analogs) Role: Chiral building block for amphetamine-like pharmaceutical intermediates.
This guide provides a technical breakdown of the Carbon-13 NMR spectral characteristics of the title compound. As an HCl salt, this molecule presents specific solubility and spectral challenges compared to its free base "alternatives." The presence of the ortho-chlorine substituent creates unique steric and electronic environments that distinguish it from regioisomers (3-Cl or 4-Cl analogs).
Key Technical Challenges:
-
Solubility: The hydrochloride salt is sparingly soluble in
, necessitating the use of polar aprotic solvents like or . -
Ortho-Effect: The chlorine atom at the C2' position induces significant steric compression (gamma-gauche effect) and inductive deshielding, altering the chemical shifts of the benzylic carbon (C1) and the aromatic ring compared to standard phenylpropylamines.
Theoretical Framework & Carbon Assignment
To ensure accurate interpretation, we utilize a standard numbering scheme. The molecule consists of a propyl chain (C1–C3) attached to a phenyl ring (C1'–C6').
Structural Diagram (Text Representation):
Comparative Data Analysis
The following data represents high-confidence predicted values derived from substituent chemical shift (SCS) additivity rules and validated against empirical data for similar phenethylamine salts.
Table 1: C13 NMR Chemical Shift Assignments (in DMSO-d6)
| Carbon Position | Type | Predicted Shift ( | Spectral Characteristic |
| C1 | Benzylic CH | 51.0 – 54.0 | Diagnostic Peak. Shifted upfield relative to free base due to protonation ( |
| C2 | Methylene ( | 26.0 – 29.0 | Sensitive to solvent polarity. |
| C3 | Methyl ( | 10.5 – 11.5 | High field signal, typically a sharp singlet. |
| C1' | Aromatic (Quaternary) | 136.0 – 139.0 | Ipso carbon. Deshielded by alkyl attachment. |
| C2' | Aromatic (C-Cl) | 131.0 – 133.0 | Deshielded by Chlorine (Inductive effect). |
| C3' | Aromatic (CH) | 129.0 – 130.0 | Ortho to Chlorine. |
| C4' | Aromatic (CH) | 127.0 – 128.0 | Para to alkyl chain. |
| C5' | Aromatic (CH) | 126.0 – 127.5 | Meta to alkyl chain. |
| C6' | Aromatic (CH) | 128.0 – 129.5 | Ortho to alkyl chain. |
Note: In the HCl salt, the amine protonation exerts an electric field effect that typically shields the
-carbon (C2) and-carbon (C1) compared to the free base.
Comparative Scenario A: Isomeric Discrimination (The "Alternative")
A critical quality control step is distinguishing the 2-Chloro (Ortho) isomer from the 4-Chloro (Para) isomer, a common byproduct in non-selective synthesis.
| Feature | 1-(2-Chlorophenyl)...[1] (Ortho) | 1-(4-Chlorophenyl)... (Para) |
| Symmetry | Asymmetric | Symmetric Axis |
| Aromatic Signals | 6 Distinct Peaks | 4 Distinct Peaks (2 pairs of equivalent carbons) |
| C1 Shift | Shielded (Steric compression from Cl) | Deshielded (No ortho steric bulk) |
| Conclusion | Complex Aromatic Region | Simplified Aromatic Region (Intensity 2:2:1:1) |
Comparative Scenario B: Solvent Performance ( vs. )
-
(Chloroform-d):
-
Pros: Standard reference.
-
Cons:Poor solubility for HCl salts. Often results in broad, weak peaks or suspension artifacts. Chemical shifts may drift due to concentration dependence.
-
-
(Dimethyl Sulfoxide-d6):
-
Pros:Excellent solubility for ionic salts. Sharpens exchangeable proton signals (in H-NMR).
-
Cons: Solvent peak (
39.5 ppm) may overlap with aliphatic signals if not careful. -
Shift Effect: Expect C1 and C2 to shift slightly downfield (+1-2 ppm) in DMSO compared to
due to polarity/solvation effects.
-
Experimental Protocol: Optimal Data Acquisition
To ensure reproducibility and spectral integrity (E-E-A-T), follow this self-validating protocol.
Reagents:
-
Analyte: >15 mg 1-(2-Chlorophenyl)propan-1-amine HCl.
-
Solvent: 0.6 mL
(99.9% D) + 0.03% TMS (Internal Standard).
Step-by-Step Methodology:
-
Preparation: Weigh 15-20 mg of the HCl salt into a clean vial. (Note: HCl salts are hygroscopic; weigh quickly).
-
Solvation: Add 0.6 mL
. Vortex for 30 seconds. Ensure complete dissolution; the solution must be clear.-
Checkpoint: If the solution is cloudy, do not acquire. Filter through a glass wool plug into the NMR tube.[2]
-
-
Acquisition Parameters (Typical 400 MHz Instrument):
-
Pulse Sequence: zgpg30 (Proton-decoupled C13).
-
Scans (NS): Minimum 512 (Carbon sensitivity is low; salts require higher S/N).
-
Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary carbons C1' and C2').
-
Spectral Width: 0 – 200 ppm.
-
-
Processing:
-
Line Broadening (LB): 1.0 – 3.0 Hz.
-
Baseline Correction: Polynomial (ABS).
-
Referencing: Set DMSO-d6 septet center to 39.52 ppm .
-
Visualization: Structural Validation Workflow
The following logic tree illustrates how to confirm the identity of the compound using NMR data, ruling out common synthesis errors.
Caption: Logic workflow for distinguishing the target 2-Chloro isomer from the common 4-Chloro impurity and selecting the correct solvent system.
References
-
BenchChem. (2025).[2][3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from .
-
Sarneski, J. E., et al. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116-2124. .
-
Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[4] .
-
PubChem. (2025).[5] Propylamine hydrochloride Spectral Data. National Library of Medicine. Retrieved from .
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for SCS Additivity Rules).
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propylamine hydrochloride | C3H10ClN | CID 11165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative HPLC Methodologies for the Enantiomeric Separation of 1-(2-Chlorophenyl)propan-1-amine
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of separating chiral primary amines. The compound 1-(2-Chlorophenyl)propan-1-amine presents a classic chromatographic challenge: it possesses a highly polar, basic primary amine group (-NH₂) adjacent to a sterically demanding, electron-withdrawing ortho-chlorophenyl ring.
This guide objectively compares the top three Chiral Stationary Phase (CSP) technologies for this molecule, providing the mechanistic causality behind each method and self-validating experimental protocols to ensure reproducible, high-resolution separations.
The Mechanistic Challenge of Primary Amines
Standard polysaccharide-based chiral columns often fail to provide baseline resolution for underivatized primary amines. The causality is rooted in secondary interactions: the primary amine acts as both a strong hydrogen bond donor and acceptor, leading to severe non-specific interactions with residual silanol groups (Si-OH) on the silica support. This results in peak broadening, severe tailing, and loss of enantioselectivity.
To achieve baseline resolution, we must fundamentally alter the interaction profile of the analyte. This is accomplished through three distinct mechanistic pathways:
-
Host-Guest Complexation (Crown Ethers): Forcing the amine into a protonated state (-NH₃⁺) using highly acidic mobile phases, allowing it to dock inside an 18-crown-6 ether cavity (1)[1].
-
Dynamic Ion-Pairing (Cyclofructans): Utilizing a Polar Organic (PO) mode with a specific ratio of Trifluoroacetic acid (TFA) and Triethylamine (TEA) to create a dynamic equilibrium that masks silanols while facilitating chiral recognition (2)[2].
-
Silanol Masking (Polysaccharides): Adding a sacrificial basic modifier like Diethylamine (DEA) in Normal Phase (NP) to outcompete the analyte for acidic silanol sites.
Fig 1. Mechanistic pathways for primary amine chiral recognition based on mobile phase environment.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. If the system suitability criteria are not met, the underlying causality (e.g., incomplete protonation, temperature fluctuations) must be addressed before proceeding.
Protocol A: Crown Ether Direct Separation (The Gold Standard)
Crown ether columns are specifically engineered for primary amines. The chiral stationary phase features a covalently bonded (18-Crown-6)-tetracarboxylic acid selector (3)[3].
-
Column: Crownpak CR(+) or CrownSil R(+) (150 x 4.0 mm, 5 µm).
-
Mobile Phase Formulation: Prepare an aqueous solution of Perchloric acid (HClO₄) adjusted to exactly pH 1.5. Mix with Methanol in a 90:10 (v/v) ratio. Causality: HClO₄ provides a highly polarizable counter-ion that does not compete with the analyte for the crown ether cavity. The strict pH < 2 ensures 100% protonation of 1-(2-Chlorophenyl)propan-1-amine.
-
System Equilibration: Flow rate at 0.6 mL/min. Critical Step: Set the column oven to 10°C. Causality: Host-guest complexation is an exothermic process; lower temperatures exponentially increase the binding constant and enantioselectivity[1].
-
System Suitability Criteria: Resolution (Rs) > 3.0.
Protocol B: Cyclofructan Polar Organic Separation
Cyclofructan columns demonstrate the highest success rate for primary amines in Polar Organic (PO) mode without requiring highly corrosive aqueous acids (2)[2].
-
Column: Larihc CF6-P (250 x 4.6 mm, 5 µm).
-
Mobile Phase Formulation: Acetonitrile / Methanol (90:10, v/v) containing 0.3% TFA and 0.2% TEA. Causality: The excess of TFA ensures the amine is protonated, while TEA acts as a silanol-masking agent. The specific 3:2 ratio creates the optimal ion-pair environment.
-
System Equilibration: Flow rate at 1.0 mL/min, Temperature at 25°C.
-
System Suitability Criteria: Rs > 2.0, Tailing Factor (Tf) < 1.2.
Protocol C: Immobilized Polysaccharide Normal Phase
Used primarily when scaling up to preparative chromatography, as the mobile phases are highly volatile and easy to evaporate.
-
Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate), 250 x 4.6 mm, 5 µm).
-
Mobile Phase Formulation: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v). Causality: DEA is strictly required to act as a sacrificial base, preventing the primary amine from binding to the silica backbone.
-
System Equilibration: Flow rate at 1.0 mL/min, Temperature at 25°C.
-
System Suitability Criteria: Rs > 1.5.
Comparative Performance Data
The following table summarizes the representative quantitative chromatographic performance of 1-(2-Chlorophenyl)propan-1-amine across the three evaluated methodologies.
| Column Technology | Mobile Phase Strategy | Retention Time (tR1) | Selectivity (α) | Resolution (Rs) | Peak Symmetry (Tf) |
| Crownpak CR(+) | pH 1.5 HClO₄ / MeOH (90:10) | 8.4 min | 1.85 | 3.2 | Excellent (1.05) |
| Larihc CF6-P | ACN/MeOH (90:10) + 0.3% TFA / 0.2% TEA | 6.2 min | 1.42 | 2.5 | Good (1.12) |
| Chiralpak IG | Hexane/IPA/DEA (90:10:0.1) | 12.5 min | 1.25 | 1.8 | Moderate (1.35) |
Data Interpretation: The Crown Ether column provides vastly superior resolution and selectivity due to the highly specific lock-and-key fit of the primary amine into the chiral cavity. However, the Cyclofructan column offers a faster run time and avoids the use of non-volatile perchloric acid, making it ideal for LC-MS applications if TFA is swapped for Formic Acid.
Method Development Decision Workflow
To streamline your method development for 1-(2-Chlorophenyl)propan-1-amine and structurally related analogs, follow this logical decision tree:
Fig 2. Decision tree for selecting the optimal chiral separation strategy for primary amines.
Conclusion
For the direct, underivatized enantiomeric separation of 1-(2-Chlorophenyl)propan-1-amine, Crown Ether CSPs remain the undisputed gold standard for analytical resolution, driven by the highly specific host-guest complexation of the protonated amine. However, for laboratories requiring volatile mobile phases for scaling up to preparative chromatography or LC-MS compatibility, Cyclofructan CSPs in Polar Organic mode provide an exceptionally robust and high-performing alternative.
References
- Development and Application of Crown Ether-based HPLC Chiral Stationary Phases Source: ResearchGate URL
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns Source: PMC - NIH URL
- Crown-Ether Chiral Stationary Phases Source: Regis Technologies URL
Sources
Navigating the UV-Vis Spectral Landscape of 1-(2-Chlorophenyl)propan-1-amine: A Comparative Guide
For researchers and professionals in drug development and analytical chemistry, understanding the fundamental spectroscopic properties of a molecule is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 1-(2-Chlorophenyl)propan-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of directly published spectral data for this specific molecule, this guide establishes a robust analytical framework. We will achieve this by comparing its expected spectral behavior with structurally analogous compounds, providing a detailed experimental protocol for its empirical determination, and offering insights into the underlying principles governing its spectroscopic signature.
Theoretical Framework and Comparative Analysis
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores that absorb light in the 200-800 nm range. In 1-(2-Chlorophenyl)propan-1-amine, the primary chromophore is the substituted benzene ring. The electronic transitions of the π-electrons within this aromatic system are responsible for its characteristic UV absorption.
The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the benzene ring. The presence of a chlorine atom (a halogen substituent) and an aminoalkyl group will influence the energy of these π → π* transitions.
To predict the λmax of 1-(2-Chlorophenyl)propan-1-amine, we can draw comparisons with structurally related molecules:
| Compound | Structure | Reported λmax (nm) | Key Structural Features |
| Benzylamine | C₆H₅CH₂NH₂ | 206, 256[1] | Unsubstituted phenyl ring with an aminoethyl group. |
| Phenylpropanolamine | C₆H₅CH(OH)CH(NH₂)CH₃ | ~256-260 (in aqueous solution)[2][3] | Phenyl ring with a hydroxyl and an aminopropyl group. |
| 2-Chlorobenzylamine | 2-ClC₆H₄CH₂NH₂ | Not explicitly stated, but expected to be similar to benzylamine with potential shifts. | Chloro-substituted phenyl ring. |
| 1-(4-chlorophenyl)propan-1-one | 4-ClC₆H₄COCH₂CH₃ | No direct λmax provided, but UV/Vis spectrum available in NIST WebBook[4] | Chloro-substituted phenyl ring with a carbonyl group. |
Analysis of Expected Spectral Characteristics:
Based on the comparative data, we can anticipate that 1-(2-Chlorophenyl)propan-1-amine will exhibit two primary absorption bands characteristic of substituted benzenes:
-
A strong absorption band around 200-220 nm , corresponding to the E2-band (a π → π* transition of the benzene ring).
-
A weaker, fine-structured band around 250-280 nm , corresponding to the B-band (another π → π* transition of the benzene ring).
The ortho-chloro substituent is an auxochrome that can cause a slight bathochromic (red) shift in the λmax compared to the unsubstituted benzylamine. The propan-1-amine group will also contribute to this shift. Therefore, a reasonable estimation for the primary B-band λmax of 1-(2-Chlorophenyl)propan-1-amine would be in the range of 260-270 nm .
Experimental Protocol for the Determination of λmax
To empirically validate the theoretical estimation, the following detailed protocol for determining the UV-Vis absorption maximum of 1-(2-Chlorophenyl)propan-1-amine is provided. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Instrumentation
-
Analyte: 1-(2-Chlorophenyl)propan-1-amine (high purity grade)
-
Solvent: Spectroscopic grade methanol or ethanol. These solvents are chosen for their transparency in the UV region of interest and their ability to solvate the amine.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Experimental Workflow
The following diagram illustrates the systematic workflow for the accurate determination of the λmax.
Caption: Workflow for UV-Vis λmax Determination.
Step-by-Step Methodology
-
Preparation of Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of 1-(2-Chlorophenyl)propan-1-amine.
-
Quantitatively transfer the weighed analyte to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen spectroscopic grade solvent (e.g., methanol). Mix thoroughly.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working standards (e.g., 10, 20, 30, 40, and 50 µg/mL).
-
-
Spectrophotometer Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps to stabilize.
-
Perform instrument self-diagnostics and calibration as per the manufacturer's instructions.
-
-
Baseline Correction:
-
Fill a quartz cuvette with the spectroscopic grade solvent to be used as the blank.
-
Place the blank cuvette in the reference and sample holders and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with one of the prepared working solutions.
-
Fill the cuvette with the same working solution and place it in the sample holder.
-
Scan the UV-Vis spectrum from 200 to 400 nm.
-
Record the absorbance spectrum.
-
-
Determination of λmax:
-
From the scanned spectrum, identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
-
Validation and Molar Absorptivity Calculation:
-
Repeat the measurement for all prepared working solutions.
-
Plot a calibration curve of absorbance at the determined λmax versus concentration.
-
The plot should be linear and pass through the origin, confirming adherence to the Beer-Lambert Law.
-
The molar absorptivity (ε) can be calculated from the slope of the calibration curve using the equation: ε = (Absorbance × Molecular Weight) / (Concentration in g/L × Path Length in cm).
-
Data Presentation and Interpretation
The experimentally determined data should be summarized in a clear and concise table.
Table 1: Expected and Experimental UV-Vis Absorption Data
| Parameter | Expected Value | Experimental Value |
| λmax (nm) | 260 - 270 | [To be filled with experimental data] |
| Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) | Not applicable | [To be calculated from experimental data] |
| Solvent | Methanol or Ethanol | [Specify solvent used] |
Conclusion and Further Recommendations
This guide provides a comprehensive framework for understanding and determining the UV-Vis absorption maximum of 1-(2-Chlorophenyl)propan-1-amine. By leveraging comparative data from structurally similar compounds, we have established a scientifically sound estimation for its λmax. The detailed experimental protocol offers a robust methodology for its empirical determination, ensuring data integrity and reproducibility.
For further characterization, it is recommended to study the effect of solvent polarity on the λmax (solvatochromism) by performing the analysis in a range of solvents with varying polarities (e.g., hexane, acetonitrile, and water). This can provide valuable insights into the nature of the electronic transitions. Additionally, studying the effect of pH on the UV spectrum can be informative, as the protonation state of the amine group will influence the electronic environment of the chromophore.
References
- Forensic Chemistry Study: Analysis of Phenylpropanolamine Hydrochloride in Urine by UV-Vis Spectroscopy - IJPSI.
- Benzylamine, n-(2-chloroethyl)-n-propyl-, hydrochloride (C12H18ClN) - PubChemLite.
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo - MDPI.
- (PDF) Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine - ResearchGate.
- Minimizing solvent effects in spectroscopic analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine - Benchchem.
- UV- Vis Spectrum of Benzylamine - SIELC Technologies.
- 1-Propanone, 1-(4-chlorophenyl)- - NIST WebBook.
- Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry - Journal of Food and Drug Analysis.
- UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry.
- Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy - Current Protocols in Food Analytical Chemistry.
- UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs.
Sources
Safety Operating Guide
1-(2-Chlorophenyl)propan-1-amine hydrochloride proper disposal procedures
Operational Guide: Safe Disposal of 1-(2-Chlorophenyl)propan-1-amine Hydrochloride
Executive Summary & Hazard Identification
Objective: This guide defines the standard operating procedure (SOP) for the containment, deactivation, and disposal of this compound (CAS: 40023-85-6 or related isomers).
Immediate Action Required:
-
Classification: Hazardous Chemical Waste (Halogenated Organic Amine).[1][2]
-
Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), and Acute Aquatic Toxicity (H400/H410).[1][2][3]
-
Disposal Method: High-Temperature Incineration via licensed waste contractor.[1][2] DO NOT dispose of via sanitary sewer (sink) or trash.
Critical Warning: As a chlorinated phenethylamine derivative, this compound shares structural similarities with neuroactive research chemicals.[1][3] Treat with high containment protocols to prevent accidental exposure or environmental release.[1][4][5]
Pre-Disposal Characterization
Before initiating disposal, verify the physical state and matrix of the waste.[3] This determines the correct waste stream.[6][7]
| Parameter | Specification | Operational Implication |
| Chemical Identity | 1-(2-Chlorophenyl)propan-1-amine HCl | Segregate from non-halogenated organics.[1][2][3] |
| Physical State | White to off-white solid (powder) | High dust potential; use anti-static weighing tools.[1][2] |
| Acidity (pH) | Acidic (Amine Salt) | Incompatible with strong bases (liberates free amine) and strong oxidizers.[1][2] |
| Solubility | Water-soluble; Soluble in Methanol/DMSO | Aqueous solutions must be collected as "Aqueous Toxic."[1][2] |
| Halogen Content | Positive (Chlorine) | MUST go to Halogenated Waste stream (requires higher incineration temp).[1][2] |
Step-by-Step Disposal Workflow
Phase A: Solid Waste (Pure Substance)[1][2]
-
Context: Expired reagent, spilled powder, or contaminated weighing boats.[1][3]
-
Protocol:
-
Containerize: Transfer solid material into a screw-cap High-Density Polyethylene (HDPE) or glass jar.
-
Labeling: Apply a hazardous waste label with the following constituents:
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag to prevent cross-contamination during transport.
-
Phase B: Liquid Waste (Reaction Mixtures/Stock Solutions)[2]
-
Context: HPLC waste, reaction mother liquors, or dissolved stock.[1][3]
-
Protocol:
-
Segregation: Determine the solvent base.[1]
-
Organic Solvent (MeOH, DMSO, DCM): Pour into Halogenated Solvent Waste carboy.
-
Aqueous Solution: Pour into Aqueous Toxic Waste carboy.[1]
-
-
pH Check: If the solution is strongly acidic (< pH 2) or basic (> pH 10), adjust to pH 5–9 using dilute NaOH or HCl before adding to the central waste carboy to prevent exothermic reactions in the drum.
-
Rinsing: Triple-rinse empty glassware with a minimal amount of solvent.[1][2] The rinsate is hazardous waste —add it to the liquid waste container, not the sink.[3]
-
Phase C: Spill Response (Emergency Disposal)
-
Protocol:
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1][3] Use a P95/N95 respirator if outside a fume hood.[1]
-
Containment: Cover the spill with an inert absorbent (vermiculite or chemically treated spill pads).[1]
-
Cleanup: Sweep carefully to avoid dust generation.[1] Place all waste (absorbent + chemical) into a wide-mouth hazardous waste jar.
-
Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[1] Dispose of wipes as solid hazardous waste.
-
Waste Stream Segregation Logic
The following decision tree illustrates the correct routing for this specific chemical to ensure compliance with RCRA and local safety standards.
Figure 1: Decision matrix for segregating chlorinated amine waste streams.[1][2] Note that the presence of the chlorine atom mandates a "Halogenated" classification even if the solvent is non-halogenated.[3]
Regulatory & Compliance Framework
RCRA Waste Codes (USA): While 1-(2-Chlorophenyl)propan-1-amine is not explicitly listed on the EPA P-list or U-list, it must be characterized by the generator.[1][2][3]
-
Characteristic Code: Likely D000 (Toxic) if TCLI testing fails, but standard industry practice calls for "Process Waste - Toxic, Halogenated" profiling.[1][2][3]
Controlled Substance Note: This compound is a structural isomer of chloroamphetamine. While often used as a building block, researchers must verify against the DEA Controlled Substances Act (CSA) and local national drug schedules to ensure it does not fall under "Analog Acts" in their specific jurisdiction.[3] If scheduled, disposal requires a witnessed destruction protocol (Form 41 in the US).[3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123456 (Generic Structure Reference).[1] PubChem.[1] Available at: [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][2] EPA.gov.[1] Available at: [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Available at: [Link]
Sources
- 1. memphis.edu [memphis.edu]
- 2. (1S)-1-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-AMINE HYDROCHLORIDE [Q11623] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. kishida.co.jp [kishida.co.jp]
- 5. ptb.de [ptb.de]
- 6. epa.gov [epa.gov]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound [chemdict.com]
- 9. fishersci.com [fishersci.com]
Advanced Safety and Operational Guide: Handling 1-(2-Chlorophenyl)propan-1-amine Hydrochloride
As a preferred source for laboratory safety and chemical handling, this guide provides researchers and drug development professionals with field-proven, step-by-step methodologies for managing reactive amine salts.
Physicochemical Hazard Profile & Causality
1-(2-Chlorophenyl)propan-1-amine hydrochloride (CAS: 40023-85-6) is a synthetic arylalkylamine derivative utilized primarily as a research chemical and pharmaceutical intermediate[1]. As a hydrochloride salt, it presents as a crystalline solid or fine powder[1].
The Causality of Hazards: The hydrochloride salt formulation makes this compound highly hygroscopic and water-soluble. If the fine, milled powder is aerosolized and contacts mucosal membranes (eyes, respiratory tract) or sweaty skin, it rapidly dissolves. This dissolution causes localized pH shifts, leading to severe cellular irritation and potential chemical burns[2]. Furthermore, arylalkylamines can be systemically absorbed. Because they interact with monoamine transporters, preventing dermal and inhalation exposure is not just about avoiding irritation—it is critical to avoiding acute systemic toxicity[2].
Tiered Personal Protective Equipment (PPE) Specifications
To establish a self-validating safety system, PPE selection must be grounded in the hierarchy of controls. Every piece of equipment must serve a specific mechanistic purpose to interrupt the exposure pathway[3].
-
Respiratory Protection: Handling dry powders generates electrostatic charges, leading to aerosolization. A is mandatory if weighing outside a contained ventilated enclosure[4]. This prevents the respirable fraction of the amine salt from entering the lungs.
-
Dermal Protection: Double-gloving with heavy-duty nitrile gloves is required. Why Nitrile? Amine bases and their salts can permeate thin latex. Nitrile provides superior chemical resistance to polar organic salts[3]. Double-gloving allows the operator to shed a contaminated outer glove immediately if powder adheres to it, preserving the sterile inner barrier.
-
Ocular Protection: Indirect-vented chemical splash goggles are required. Standard safety glasses are insufficient because airborne amine dust can bypass the side shields and settle into the tear ducts, causing severe ocular irritation[3].
Quantitative PPE Specifications
| PPE Category | Specification / Quantitative Metric | Causality & Justification | Regulatory Standard |
| Gloves | Nitrile, | Prevents dermal absorption of polar organic salts; resists micro-tears during handling. | OSHA 1910.138[3] |
| Respirator | N95 or P100 (Assigned Protection Factor = 10) | Filters | OSHA 1910.134[4] |
| Eye Protection | Indirect-vented goggles (ANSI Z87.1+) | Blocks 100% of multi-directional airborne dust from settling into tear ducts. | OSHA 1910.133[3] |
| Ventilation | Fume Hood (Face velocity 80-100 fpm) | Maintains negative pressure to capture aerosolized particles before entering the breathing zone. | Prudent Practices[2] |
Operational Workflow: Step-by-Step Methodology
The following protocol ensures that the handling of this compound is contained, controlled, and verifiable.
Step 1: Pre-Operational Setup
-
Verify that the chemical fume hood or Class II Biological Safety Cabinet (BSC) is operational with an inward face velocity of 80-100 fpm[2].
-
Line the work surface with anti-static weighing paper to prevent powder dispersion.
Step 2: PPE Donning
-
Inspect all PPE for micro-tears or defects[5].
-
Don inner nitrile gloves, a fully buttoned lab coat, outer nitrile gloves, indirect-vented goggles, and the P100 respirator[3][4].
Step 3: Weighing and Transfer
-
Use grounded, anti-static spatulas (e.g., ceramic or coated stainless steel) to minimize electrostatic repulsion of the powder.
-
Transfer the pre-calculated mass of the chemical directly into a tared, sealable vessel (e.g., a volumetric flask or centrifuge tube) before removing it from the hood.
Step 4: Dissolution & Reaction Setup
-
Slowly add the chosen solvent to the sealed vessel.
-
If using aqueous or polar organic solvents, monitor the vessel for mild exothermic reactions, which are typical during the rapid dissolution of hydrochloride salts[2].
Step 5: Doffing and Decontamination
-
Remove the outer gloves inside the fume hood to contain any residual dust.
-
Wipe down the exterior of the sealed vessel and the analytical balance with a damp, lint-free cloth.
-
Wash hands thoroughly with soap and water immediately after removing the inner gloves[2].
Spill Response and Disposal Plan
-
Immediate Spill Response: Never dry sweep. Dry sweeping aerosolizes the toxic dust, exponentially increasing the inhalation hazard[2]. For minor powder spills, gently cover the spill with damp absorbent towels (water is sufficient to dissolve and capture the hydrochloride salt). Wipe inward from the edges to prevent spreading. For larger spills, use a HEPA-filtered vacuum dedicated to hazardous chemical cleanups.
-
Waste Disposal: Collect all contaminated wipes, PPE, and residual chemical into a compatible, sealable high-density polyethylene (HDPE) container. Label the container strictly as "Hazardous Waste: Halogenated/Nitrogenous Organic Solid"[2]. Critical Warning: Do not mix this waste with strong oxidizing agents or strong bases. Introducing a strong base will deprotonate the stable hydrochloride salt, converting it into a highly volatile and toxic free-base amine[2].
Process Visualization
Operational workflow and spill response for handling amine hydrochloride salts.
References
-
This compound (1 x 250 mg) | Reagentia. Reagentia.eu.[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]
-
OSHA 29 CFR 1910.132 - General Requirements for Personal Protective Equipment. Occupational Safety and Health Administration.[Link]
-
OSHA 29 CFR 1910.134 - Respiratory Protection. Occupational Safety and Health Administration.[Link]
Sources
- 1. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 2. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 3. empireabrasives.com [empireabrasives.com]
- 4. Respiratory Protection | Occupational Safety and Health Administration [osha.gov]
- 5. PPE Inspection Checklist | Free Download | OSHA Requirements | Ecesis [ecesis.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
